S(-)-Bay k 8644
Beschreibung
Eigenschaften
IUPAC Name |
methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4/c1-8-12(15(22)25-3)13(14(21(23)24)9(2)20-8)10-6-4-5-7-11(10)16(17,18)19/h4-7,13,20H,1-3H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLWDHHVRRZMEI-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424954 | |
| Record name | (S)-(-)-BAY K 8644 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98625-26-4 | |
| Record name | (-)-(S)-Bay K 8644 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98625-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-(-)-BAY K 8644 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S(-)-Bay k 8644 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of S(-)-Bay k 8644: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S(-)-Bay k 8644 is a potent and selective agonist of L-type voltage-gated calcium channels (CaV1.x). As a member of the 1,4-dihydropyridine (DHP) class of compounds, it is a crucial tool for studying calcium channel function and has significant implications for cardiovascular and neuronal physiology. Unlike its antagonistic counterparts, this compound enhances calcium influx by modulating the gating properties of the channel. This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its electrophysiological effects, binding characteristics, and downstream signaling consequences. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Introduction
Voltage-gated calcium channels are integral membrane proteins that mediate calcium influx in response to membrane depolarization, playing a pivotal role in a myriad of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. The L-type calcium channels (LTCCs), in particular, are primary targets for therapeutic intervention in cardiovascular diseases. The 1,4-dihydropyridine Bay k 8644 exists as a racemic mixture of two enantiomers with opposing biological activities. The (R)-(+)-enantiomer acts as a calcium channel antagonist, while the (S)-(-)-enantiomer, the focus of this guide, functions as a potent L-type calcium channel agonist.[1] This stereoselectivity makes this compound an invaluable pharmacological tool for dissecting the intricate mechanisms of calcium channel modulation.
Primary Mechanism of Action: L-Type Calcium Channel Agonism
The principal mechanism of action of this compound is the potentiation of L-type calcium channel activity. It achieves this not by increasing the number of channels, but by profoundly altering their gating kinetics. The primary effects are an increase in the channel open probability and a prolongation of the mean open time.[2]
Electrophysiological Effects
This compound modifies the electrophysiological properties of L-type calcium channels in a concentration-dependent manner. Its key effects include:
-
Increased Peak Current: this compound enhances the peak amplitude of the inward calcium current (ICa) at any given membrane potential within the activation range.[3]
-
Prolonged Channel Open Time: The compound significantly increases the duration for which individual L-type calcium channels remain in the open, conductive state.[2][3] This is a key contributor to the overall increase in calcium influx.
-
Shift in Voltage-Dependence of Activation: this compound causes a hyperpolarizing shift in the voltage-dependence of channel activation, meaning the channels activate at more negative membrane potentials.[3] This shift is approximately -10 mV to -23 mV.[3][4]
-
Promotion of Long-Opening Gating Mode: L-type calcium channels can exhibit different gating behaviors or "modes." this compound promotes a "mode 2" gating, characterized by long-lasting channel openings, in contrast to the brief openings of "mode 1" which is more common in the absence of the drug.[5]
Quantitative Electrophysiological Data
| Parameter | Value | Cell Type/Preparation | Reference |
| EC50 for IBa activation | 32 nM | Guinea pig antrum gastric myocytes | [1] |
| EC50 for contractile response inhibition | 14 nM | Rat tail artery strips | [1] |
| Shift in activation curve | -10 mV | Rat ventricular myocytes | [4] |
| Shift in current activation | ~23 mV to more negative potentials | Atrial myocytes | [3] |
| Shift of open time function | ~50 mV to more negative voltages | Atrial myocytes | [3] |
Binding Characteristics
This compound binds to a specific site on the α1 subunit of the L-type calcium channel, which is the pore-forming subunit. This binding site is closely related to or overlaps with the binding site for DHP antagonists like nifedipine.
Binding Affinity
Radioligand binding assays have been instrumental in characterizing the interaction of this compound with its target.
| Parameter | Value | Preparation | Reference |
| KD | 4.3 nM | Atrial myocytes | [3] |
| Hill Coefficient | 1.25 | Atrial myocytes | [3] |
| Association Rate Constant (kon) | ~5 x 106 M-1s-1 | Atrial myocytes | [3] |
| Dissociation Time Constant (τoff) | ~50-70 s | Atrial myocytes | [3] |
Downstream Signaling and Physiological Consequences
The enhanced calcium influx mediated by this compound triggers a cascade of downstream signaling events, leading to significant physiological responses, particularly in the cardiovascular and nervous systems.
Cardiovascular Effects
-
Positive Inotropy: In cardiac muscle, the increased intracellular calcium concentration enhances the force of contraction, resulting in a positive inotropic effect.
-
Vasoconstriction: In vascular smooth muscle cells, the augmented calcium entry leads to increased contraction and vasoconstriction.[2]
Neuronal Effects
In neurons, this compound facilitates the release of neurotransmitters and can influence neuronal excitability. The promotion of the long-opening mode of neuronal calcium channels can have profound effects on synaptic plasticity and other calcium-dependent neuronal processes.[5]
Interaction with Other Signaling Pathways
The activity of this compound can be modulated by other signaling pathways. For instance, its agonist effects on neuronal calcium channels are promoted by the activation of pertussis toxin-sensitive G-proteins.[6] Furthermore, this compound can influence intracellular calcium handling by affecting sarcoplasmic reticulum (SR) calcium release, independent of calcium influx, potentially through a functional linkage between the dihydropyridine receptor and the ryanodine receptor.[4][7]
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize the mechanism of action of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the L-type calcium channels in a single cell.
Objective: To characterize the effects of this compound on the electrophysiological properties of L-type calcium channels.
General Protocol:
-
Cell Preparation: Isolate single cells (e.g., cardiomyocytes, smooth muscle cells, or neurons) and place them in a recording chamber on the stage of an inverted microscope.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution composition is designed to isolate the calcium current and typically contains a cesium-based solution to block potassium channels.
-
Gigaohm Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit calcium currents.
-
Data Acquisition: Record the resulting currents before, during, and after the application of this compound at various concentrations. Barium is often used as the charge carrier to avoid calcium-dependent inactivation of the channels.
-
Data Analysis: Analyze the recorded currents to determine parameters such as peak current amplitude, current-voltage relationships, and the voltage-dependence of activation and inactivation.
Radioligand Binding Assay
This assay is used to determine the binding affinity (KD) and density (Bmax) of this compound to its receptor.
Objective: To quantify the binding characteristics of this compound to L-type calcium channels.
General Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing L-type calcium channels in a suitable buffer and prepare a membrane fraction by differential centrifugation.
-
Incubation: Incubate the membrane preparation with a fixed concentration of radiolabeled this compound (e.g., [3H]this compound) and varying concentrations of unlabeled this compound (for competition assays) or increasing concentrations of the radioligand (for saturation assays).
-
Separation of Bound and Free Ligand: After incubation to equilibrium, separate the membrane-bound radioligand from the unbound radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: Wash the filters to remove non-specifically bound radioligand and measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis:
-
Saturation Assay: Plot the specific binding (total binding minus non-specific binding) against the radioligand concentration and fit the data to a one-site binding model to determine KD and Bmax.
-
Competition Assay: Plot the percentage of specific binding against the concentration of the unlabeled competitor and fit the data to a sigmoidal dose-response curve to determine the IC50, from which the Ki can be calculated.
-
Signaling Pathways
The following diagram illustrates the core signaling pathway activated by this compound.
Conclusion
This compound serves as a powerful pharmacological agonist for L-type calcium channels. Its mechanism of action is centered on the modulation of channel gating, leading to prolonged channel opening and a subsequent increase in calcium influx. This activity translates into significant physiological effects, particularly in the cardiovascular and nervous systems. A thorough understanding of its mechanism, as detailed in this guide, is essential for researchers utilizing this compound to investigate calcium channel physiology and for professionals involved in the development of novel therapeutics targeting these critical ion channels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The molecular mode of action of the Ca agonist (-) BAY K 8644 on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BAY K 8644 modifies Ca2+ cross signaling between DHP and ryanodine receptors in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. The agonist effect of Bay K 8644 on neuronal calcium channel currents is promoted by G-protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bay K 8644 increases resting Ca2+ spark frequency in ferret ventricular myocytes independent of Ca influx: contrast with caffeine and ryanodine effects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to S(-)-Bay k 8644
This guide provides a comprehensive overview of S(-)-Bay k 8644, a potent and selective L-type calcium channel agonist. It is intended for researchers, scientists, and professionals in drug development seeking detailed information on its pharmacological properties, mechanism of action, and experimental applications.
Introduction
This compound is the (S)-enantiomer of the racemic compound Bay k 8644. It is a dihydropyridine derivative that selectively binds to and activates L-type voltage-gated calcium channels (Cav1.x).[1][2] This activation leads to an increase in calcium influx into excitable cells, resulting in a range of physiological effects, including positive inotropic and vasoconstrictive actions.[1][3] In contrast, the (R)-(+)-enantiomer of Bay k 8644 acts as an L-type calcium channel antagonist. This compound is a crucial tool in cardiovascular research and neuroscience for studying the role and regulation of L-type calcium channels in various physiological and pathological processes.
Chemical and Physical Properties
This compound is a structural analog of nifedipine and is highly lipid-soluble.[2] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | Methyl (4S)-1,4-dihydro-2,6-dimethyl-5-nitro-4-(2-(trifluoromethyl)phenyl)pyridine-3-carboxylate |
| Molecular Formula | C16H15F3N2O4 |
| Molecular Weight | 356.3 g/mol |
| CAS Number | 98625-26-4 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO and ethanol |
Mechanism of Action
This compound exerts its effects by directly modulating the gating kinetics of L-type calcium channels. It binds to a specific site on the α1 subunit of the channel, which is the pore-forming subunit. This binding stabilizes the channel in an open conformation, thereby prolonging the mean open time of the channel without significantly affecting the closed time.[4] This prolonged opening leads to an enhanced influx of Ca2+ ions into the cell upon membrane depolarization. The increased intracellular calcium concentration then triggers various downstream signaling pathways, leading to physiological responses such as muscle contraction and neurotransmitter release.
Mechanism of action of this compound on L-type calcium channels.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Affinity
| Parameter | Species/Tissue | Value | Reference |
| EC50 (Ba2+ currents) | Not specified | 32 nM | [5] |
| EC50 (inhibition of FPL 64176-induced contraction) | Rat tail artery | 14 nM | [5] |
| KD (radioligand binding) | Cardiac membranes | 4.3 nM | [1] |
Table 2: Electrophysiological Effects on Cardiac Myocytes
| Parameter | Effect of this compound | Reference |
| Peak Ca2+ current | Increased | [1] |
| Single-channel open time | Prolonged | [1] |
| Single-channel closed time | No effect | [1] |
| Current activation | Shifted to more negative potentials | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.
Whole-Cell Patch-Clamp Electrophysiology in Cardiac Myocytes
This protocol is designed to measure the effects of this compound on L-type calcium channel currents in isolated cardiac myocytes.
Workflow for a whole-cell patch-clamp experiment.
Methodology:
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from the hearts of adult rats or guinea pigs.
-
Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.1 Li-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Recording:
-
Whole-cell currents are recorded using a patch-clamp amplifier.
-
Cells are held at a holding potential of -80 mV.
-
L-type Ca2+ currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
-
Drug Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted into the external solution to the desired final concentration. The solution is applied to the cell via a perfusion system.
-
Data Analysis: The effects of this compound on peak current amplitude, current-voltage relationship, and channel gating kinetics (activation and inactivation) are analyzed using appropriate software.
Radioligand Binding Assay on Cardiac Membranes
This protocol is used to determine the binding affinity (KD) and density (Bmax) of this compound to L-type calcium channels in cardiac tissue.
Methodology:
-
Membrane Preparation: Crude membrane fractions are prepared from cardiac ventricular tissue by homogenization and differential centrifugation.
-
Radioligand: [3H]-(S)-Bay k 8644 is used as the radiolabeled ligand.
-
Assay Buffer (in mM): 50 Tris-HCl (pH 7.4).
-
Binding Assay:
-
Cardiac membranes are incubated with increasing concentrations of [3H]-(S)-Bay k 8644 in the assay buffer.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., nifedipine).
-
Incubation is carried out at 25°C for a sufficient time to reach equilibrium.
-
-
Separation and Counting: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The KD and Bmax values are determined by Scatchard analysis or non-linear regression of the saturation binding data.
Isometric Contraction of Aortic Rings
This protocol assesses the functional effect of this compound on the contractility of vascular smooth muscle.
Methodology:
-
Tissue Preparation: The thoracic aorta is excised from a rat or rabbit and cut into rings of 2-3 mm in width.
-
Organ Bath Setup: The aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Isometric Tension Recording: The rings are connected to isometric force transducers to record changes in tension. A resting tension is applied to the rings.
-
Experimental Procedure:
-
The rings are allowed to equilibrate until a stable baseline is achieved.
-
A submaximal contraction is induced with a contractile agent (e.g., phenylephrine or a high concentration of KCl).
-
Once the contraction has reached a plateau, this compound is added cumulatively to the organ bath, and the change in tension is recorded.
-
-
Data Analysis: The contractile or relaxant responses to this compound are expressed as a percentage of the pre-contraction induced by the agonist. Dose-response curves are constructed to determine the EC50 or IC50 values.
In Vivo Effects
In vivo studies have demonstrated that this compound exhibits positive inotropic and vasoconstrictive effects.[1][3] Administration of this compound can lead to an increase in blood pressure and cardiac contractility. These effects are consistent with its mechanism of action as an L-type calcium channel agonist.
Applications in Research
This compound is a valuable pharmacological tool for:
-
Investigating the physiological and pathophysiological roles of L-type calcium channels in the cardiovascular and nervous systems.
-
Characterizing the structure-activity relationships of dihydropyridine calcium channel modulators.
-
Screening for new compounds that interact with L-type calcium channels.
-
Studying the mechanisms of excitation-contraction coupling in muscle cells.
Conclusion
This compound is a potent and selective L-type calcium channel agonist that has been instrumental in advancing our understanding of calcium channel function. Its well-characterized mechanism of action and the availability of detailed experimental protocols make it an indispensable tool for researchers in pharmacology, physiology, and drug discovery. This guide provides a comprehensive resource for the effective utilization of this compound in a research setting.
References
- 1. The molecular mode of action of the Ca agonist (-) BAY K 8644 on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bay K 8644 reveals two components of L-type Ca2+ channel current in clonal rat pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impairment of Ca release from mammalian ventricular sarcoplasmic reticulum by the calcium channel agonist Bay K 8644 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
S(-)-Bay k 8644: An In-Depth Technical Guide for Researchers
An authoritative overview of the potent L-type calcium channel agonist, S(-)-Bay k 8644, tailored for researchers, scientists, and drug development professionals. This guide delves into its mechanism of action, key experimental data, and detailed protocols for its characterization.
This compound is a powerful synthetic dihydropyridine derivative that acts as a selective agonist for L-type voltage-gated calcium channels (LTCCs).[1] Unlike its antagonistic counterparts, such as nifedipine, this compound enhances calcium influx by promoting a mode of channel gating characterized by long-lasting openings.[2][3] This unique property has established it as an invaluable tool in cardiovascular research, neurobiology, and drug discovery for elucidating the physiological and pathological roles of LTCCs. This technical guide provides a comprehensive resource on this compound, encompassing its pharmacological properties, detailed experimental methodologies, and a summary of key quantitative data.
Core Mechanism of Action
This compound is the S-enantiomer of the racemic mixture Bay k 8644 and is responsible for the agonistic activity, while the R-enantiomer exhibits antagonistic properties.[4] The primary molecular target of this compound is the α1 subunit of the L-type calcium channel. By binding to a specific site on the channel, it stabilizes the open conformation, thereby increasing the probability of channel opening and prolonging the mean open time.[2][5] This leads to an enhanced influx of calcium ions into the cell upon membrane depolarization.
The functional consequences of this increased calcium influx are tissue-dependent and include:
-
Positive Inotropic Effects: In cardiac muscle, the augmented calcium entry enhances the force of contraction.[3]
-
Vasoconstriction: In smooth muscle cells of blood vessels, it leads to contraction and narrowing of the vessels.[6]
-
Neurotransmitter and Hormone Release: In neurons and endocrine cells, it can facilitate the release of signaling molecules.[7][8]
Signaling Pathways and Experimental Workflows
The activation of L-type calcium channels by this compound initiates a cascade of intracellular events. The primary consequence is a significant increase in intracellular calcium concentration, which then acts as a second messenger to modulate a variety of cellular processes.
The following diagrams illustrate typical experimental workflows for characterizing the effects of this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and its racemate from various experimental studies.
Table 1: Electrophysiological Data
| Parameter | Value | Cell Type | Experimental Conditions | Reference |
| EC₅₀ (for IBa) | 32 nM | Guinea pig gastric myocytes | Whole-cell patch clamp | [4] |
| EC₅₀ (racemate) | 17.3 nM | Not specified | Not specified | [6][9] |
| KD | 4.3 nM | Guinea pig atrial myocytes | Whole-cell patch clamp, analysis of tail currents | [2] |
| Hill Coefficient | 1.25 | Guinea pig atrial myocytes | Whole-cell patch clamp, analysis of tail currents | [2] |
| Shift in Activation | ~23 mV to more negative potentials | Guinea pig atrial myocytes | Whole-cell patch clamp | [2] |
Table 2: Binding Affinity Data
| Parameter | Value | Preparation | Radioligand | Reference |
| KD | 2-3 nM | Rabbit ventricular microsomes, Guinea pig brain synaptosomes | [³H]Bay k 8644 | [10] |
| Bmax | 0.8 pmol/mg protein | Rabbit ventricular microsomes | [³H]Bay k 8644 | [10] |
| Bmax | 0.4 pmol/mg protein | Guinea pig brain synaptosomes | [³H]Bay k 8644 | [10] |
Table 3: Functional Assay Data
| Parameter | Value | Assay | Tissue/Cell Type | Reference |
| EC₅₀ (inhibition of FPL 64176-induced contraction) | 14 nM | Smooth muscle contraction | Rat tail artery | [4] |
| ED₅₀ (motor impairment) | 0.5 mg/kg | In vivo rotarod and motor activity | Mice | [11] |
Detailed Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is adapted from studies investigating the effects of this compound on L-type calcium currents in isolated cardiomyocytes.
1. Cell Preparation:
- Isolate single ventricular myocytes from the hearts of adult guinea pigs or rats via enzymatic digestion.
- Store the isolated cells in a high-K⁺, low-Ca²⁺ solution at 4°C until use.
2. Recording Solutions:
- External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To block other currents, tetrodotoxin (TTX) can be added to block Na⁺ channels, and CsCl can be used to block K⁺ channels.
- Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 0.1 GTP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
3. Recording Procedure:
- Transfer isolated cells to a recording chamber on the stage of an inverted microscope and perfuse with the external solution.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
- Approach a single cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
- Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential of -80 mV. To inactivate Na⁺ and T-type Ca²⁺ channels, a holding potential of -40 mV can be used.[2]
- Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type Ca²⁺ currents.
- Record baseline currents for a stable period.
- Prepare stock solutions of this compound in a suitable solvent like DMSO and dilute to the final desired concentrations in the external solution.
- Perfuse the cell with the this compound-containing external solution and record the changes in the L-type Ca²⁺ current.
- Perform a washout by perfusing with the drug-free external solution to observe the reversibility of the effect.
4. Data Analysis:
- Measure the peak inward current amplitude, current-voltage (I-V) relationship, and inactivation kinetics.
- Construct dose-response curves by plotting the percentage increase in current against the log concentration of this compound and fit with the Hill equation to determine the EC₅₀.
Radioligand Binding Assay
This protocol describes a saturation binding experiment to determine the KD and Bmax of this compound binding to its receptor.
1. Membrane Preparation:
- Homogenize the target tissue (e.g., cardiac muscle, brain cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed to pellet the membrane fraction.
- Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
- Resuspend the final pellet in the assay buffer and determine the protein concentration.
2. Binding Assay:
- In a series of tubes, add a constant amount of membrane protein (e.g., 50-100 µg).
- Add increasing concentrations of [³H]this compound.
- To determine non-specific binding, add a high concentration of an unlabeled competitor (e.g., nifedipine) to a parallel set of tubes.
- Incubate the tubes at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
3. Quantification and Analysis:
- Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot specific binding versus the concentration of [³H]this compound and analyze the data using non-linear regression to determine the KD and Bmax. Alternatively, perform a Scatchard transformation of the data.
Smooth Muscle Contraction Assay
This protocol outlines a method to measure the contractile response of isolated vascular smooth muscle to this compound.
1. Tissue Preparation:
- Isolate a segment of a blood vessel, such as the rat tail artery, and place it in ice-cold physiological salt solution (PSS).
- Cut the artery into rings of approximately 2-3 mm in length.
2. Organ Bath Setup:
- Mount the arterial rings in an organ bath containing PSS, maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂).
- Connect one end of the ring to a fixed support and the other to an isometric force transducer.
- Apply a resting tension to the tissue and allow it to equilibrate for a period of time.
3. Experimental Procedure:
- Induce a reference contraction with a high concentration of KCl to ensure tissue viability.
- Wash the tissue and allow it to return to baseline tension.
- Add this compound in a cumulative manner, increasing the concentration in the organ bath at set intervals.
- Record the isometric tension generated by the arterial ring at each concentration.
4. Data Analysis:
- Express the contractile response as a percentage of the maximum response to KCl.
- Plot the percentage contraction against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀.
Conclusion
This compound remains an indispensable pharmacological tool for investigating the multifaceted roles of L-type calcium channels. Its ability to selectively activate these channels provides a unique avenue for exploring their involvement in cellular signaling, physiological function, and disease pathogenesis. The detailed protocols and compiled quantitative data in this guide offer a solid foundation for researchers to design and execute rigorous experiments, ultimately contributing to a deeper understanding of calcium channel biology and the development of novel therapeutics.
References
- 1. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular mode of action of the Ca agonist (-) BAY K 8644 on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A dihydropyridine (Bay k 8644) that enhances calcium currents in guinea pig and calf myocardial cells. A new type of positive inotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Agonist of dihydropyridine receptors, BayK8644 depresses excitation-contraction coupling in myocytes of guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bay K 8644, a voltage-sensitive calcium channel agonist, facilitates secretion of atrial natriuretic polypeptide from isolated perfused rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the calcium channel agonist, BAY K 8644, on electrical activity in mouse pancreatic B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (+/-)-Bay K 8644 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]
- 10. Specific binding of a calcium channel activator, [3H]BAY k 8644, to membranes from cardiac muscle and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantiomer selectivity and the development of tolerance to the behavioral effects of the calcium channel activator BAY K 8644 - PubMed [pubmed.ncbi.nlm.nih.gov]
Bay K 8644: A Technical Guide to the Archetypal L-Type Calcium Channel Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bay K 8644, a dihydropyridine derivative synthesized by Bayer in the early 1980s, represents a cornerstone tool in cardiovascular and neuroscience research. Unlike its structural analogs, such as nifedipine, which are potent L-type calcium channel antagonists, Bay K 8644 is a powerful agonist, enhancing calcium influx through these channels. This unique property has established it as an indispensable pharmacological agent for investigating the physiological and pathological roles of L-type calcium channels. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental findings related to Bay K 8644. It includes detailed experimental protocols, quantitative data summaries, and visualizations of its signaling pathways and experimental workflows to support its application in a research setting.
Discovery and History
Bay K 8644, chemically known as methyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(2-trifluoromethylphenyl)pyridine-5-carboxylate, was first synthesized by F. Bossert and W. Vater at Bayer AG.[1] Its development emerged from the extensive research on dihydropyridine compounds, which had already yielded potent calcium channel blockers like nifedipine. The synthesis of Bay K 8644 is a variation of the Hantzsch dihydropyridine synthesis , a multicomponent reaction that condenses an aldehyde, a β-ketoester, and an ammonia source.[2][3][4][5]
The initial pharmacological screening, notably by Schramm and colleagues in 1983, revealed its unexpected and profound positive inotropic and vasoconstrictive effects, directly contrary to the effects of nifedipine.[6] This discovery of a "calcium channel activator" provided a novel tool to probe the function of L-type calcium channels and solidified the understanding of the dihydropyridine binding site on these channels.[1][7]
A critical aspect of Bay K 8644's pharmacology is its racemic nature. The compound is a mixture of two enantiomers with opposing physiological effects. The (-)-enantiomer is a potent L-type calcium channel agonist, while the (+)-enantiomer acts as a weaker antagonist.[8][9][10][11] This stereospecificity has been crucial in elucidating the interaction of dihydropyridines with the L-type calcium channel.
Mechanism of Action
Bay K 8644 exerts its effects by binding to the α1 subunit of the L-type voltage-gated calcium channel. Its binding modulates the channel's gating kinetics in a way that favors the open state, thereby increasing the influx of calcium ions into the cell.[1][6] The primary mechanisms of action are:
-
Prolongation of Channel Open Time: Bay K 8644 significantly increases the mean open time of the L-type calcium channel without affecting the mean closed times.[6][12]
-
Shift in Voltage-Dependence of Activation: The compound shifts the voltage-dependence of channel activation to more negative membrane potentials, meaning the channels are more likely to open at lower levels of depolarization.[12]
This enhanced calcium influx leads to a variety of physiological responses depending on the cell type. In cardiac and smooth muscle cells, it results in increased contractility.[7] In neuronal cells, it can influence neurotransmitter release and gene expression.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for Bay K 8644 from various experimental systems.
Table 1: Binding Affinities and Efficacy of Racemic (±)-Bay K 8644
| Parameter | Value | Tissue/Cell Type | Reference |
| IC50 | 17.3 nM | L-type Ca2+ channel | [13] |
| EC50 | 100 ± 8 nM | Phosphatidylcholine secretion in alveolar type II cells | [14] |
| KD | 7-10 nM | Canine cardiac sarcolemma | [15] |
| IC50 | 2.3 x 10⁻⁹ M | [³H]nitrendipine displacement in guinea pig synaptosomes | [16] |
| KD | 2-3 nM | High-affinity site in rabbit ventricular microsomes | [17] |
Table 2: Pharmacological Parameters of Bay K 8644 Enantiomers
| Enantiomer | Parameter | Value | Tissue/Cell Type | Reference |
| (-)-Bay K 8644 | KD | 4.3 nM | Atrial myocytes | [12] |
| (-)-Bay K 8644 | KD | 2.9 x 10⁻⁹ M | Cardiac microsomal membranes | [18] |
| (+)-Bay K 8644 | - | Weak Ca2+ channel antagonist | Pituitary cells, cardiac tissue | [10][11] |
Detailed Experimental Protocols
Electrophysiology: Whole-Cell Patch Clamp on Cardiomyocytes
This protocol is a representative method for studying the effects of Bay K 8644 on L-type calcium currents in isolated cardiomyocytes.
1. Cell Preparation:
- Isolate ventricular myocytes from an appropriate animal model (e.g., guinea pig, rat) using enzymatic digestion.
- Store the isolated cells in a calcium-containing solution at room temperature for use within 8-12 hours.
2. Electrophysiological Recording:
- Use a patch-clamp amplifier and data acquisition system.
- Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with internal solution.
- Internal Solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.
- External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH. Barium (e.g., 10 mM BaCl₂) can be substituted for CaCl₂ to increase current amplitude and reduce calcium-dependent inactivation.[19][20]
- Establish a whole-cell recording configuration.
- Hold the cell at a holding potential of -80 mV to inactivate sodium channels. A holding potential of -40 mV can also be used to study the voltage-dependence of Bay K 8644's effects.[19][20]
3. Experimental Procedure:
- Record baseline L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
- Prepare a stock solution of Bay K 8644 in DMSO and dilute to the final desired concentrations in the external solution. Protect from light.
- Perfuse the cell with the Bay K 8644-containing external solution and record the changes in the L-type calcium current.
- Wash out the drug with the control external solution to observe reversibility.
4. Data Analysis:
- Measure the peak inward current amplitude, time to peak, and inactivation kinetics before and after drug application.
- Construct dose-response curves to determine the EC50 of Bay K 8644.
Radioligand Binding Assay: [³H]-Nitrendipine Competition
This protocol describes a competitive binding assay to determine the affinity of Bay K 8644 for the dihydropyridine binding site on the L-type calcium channel.
1. Membrane Preparation:
- Homogenize cardiac ventricular tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at a low speed to remove debris.
- Centrifuge the supernatant at a high speed to pellet the membranes.
- Wash the membrane pellet and resuspend in the binding buffer.
- Determine the protein concentration of the membrane preparation.
2. Binding Assay:
- Set up assay tubes containing:
- A fixed concentration of [³H]-nitrendipine (e.g., 0.1-0.5 nM).
- Increasing concentrations of unlabeled Bay K 8644.
- A fixed amount of membrane protein (e.g., 20-50 µg).
- Binding buffer (50 mM Tris-HCl, pH 7.4) to the final volume.
- For non-specific binding, use a high concentration of unlabeled nifedipine (e.g., 1 µM).
- Incubate the tubes at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[21]
3. Separation and Counting:
- Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.
- Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
- Place the filters in scintillation vials with a scintillation cocktail.
- Quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
- Calculate the specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the Bay K 8644 concentration.
- Determine the IC50 value from the resulting competition curve.
- Calculate the Ki value using the Cheng-Prusoff equation.
Isolated Tissue Bath: Vascular Smooth Muscle Contraction
This protocol outlines a method to assess the vasoconstrictor effects of Bay K 8644 on isolated arterial rings.
1. Tissue Preparation:
- Euthanize an animal (e.g., rat, rabbit) and dissect the thoracic aorta.
- Place the aorta in cold, oxygenated Krebs-Henseleit solution.
- Carefully clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in width.
2. Experimental Setup:
- Mount the aortic rings in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.[22][23][24][25][26]
- Attach one end of the ring to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.
- Apply a resting tension to the rings (e.g., 1.5-2.0 g) and allow them to equilibrate for at least 60 minutes.
3. Experimental Procedure:
- Test the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).
- After washing and returning to baseline, add cumulative concentrations of Bay K 8644 to the bath and record the contractile response.
- To study antagonism, pre-incubate the tissue with a calcium channel blocker (e.g., nifedipine) before constructing the Bay K 8644 concentration-response curve.
4. Data Analysis:
- Measure the change in tension from baseline for each concentration of Bay K 8644.
- Express the contraction as a percentage of the maximal response to KCl.
- Plot the percentage of contraction against the logarithm of the Bay K 8644 concentration to determine the EC50 and maximal effect.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Bay K 8644
References
- 1. Bay K8644 - Wikipedia [en.wikipedia.org]
- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Calcium-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A dihydropyridine (Bay k 8644) that enhances calcium currents in guinea pig and calf myocardial cells. A new type of positive inotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Opposing actions of the enantiomers of BAY-K-8644 on calcium currents and ACTH secretion in clonal pituitary corticotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The optical isomers of the 1,4-dihydropyridine BAY K 8644 show opposite effects on Ca channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoisomers of BAY K 8644 show opposite activities in the normal and ischaemic rat heart. A comparison with nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Opposing actions of Bay K 8644 enantiomers on calcium current, prolactin secretion, and synthesis in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The molecular mode of action of the Ca agonist (-) BAY K 8644 on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Activation of protein kinase C by 1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)-phenyl]-3-py rid ine carboxylic acid methyl ester (Bay K 8644), a calcium channel agonist, in alveolar type II cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of Bay k 8644, a dihydropyridine analog, on [3H]nitrendipine binding to canine cardiac sarcolemma and the relationship to a positive inotropic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BAY K 8644, a 1,4-dihydropyridine Ca2+ channel activator: dissociation of binding and functional effects in brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Specific binding of a calcium channel activator, [3H]BAY k 8644, to membranes from cardiac muscle and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Binding of A 1,4-dihydropyridine calcium channel activator, (-) S Bay K 8644, to cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. L-Type Ca2+ Channel Responses to Bay K 8644 in Stem Cell-Derived Cardiomyocytes Are Unusually Dependent on Holding Potential and Charge Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 20. L-type Ca2+ channel responses to bay k 8644 in stem cell-derived cardiomyocytes are unusually dependent on holding potential and charge carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Organ bath - Wikipedia [en.wikipedia.org]
- 24. Tissue Organ Bath - DMT [dmt.dk]
- 25. reprocell.com [reprocell.com]
- 26. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
S(-)-Bay K 8644: A Technical Guide to the L-type Calcium Channel Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of S(-)-Bay K 8644, the pharmacologically active S-enantiomer of the dihydropyridine derivative Bay K 8644. This compound is a potent and selective agonist of L-type voltage-gated calcium channels (CaV1.x). Unlike its R(+)-enantiomer, which acts as a calcium channel antagonist, this compound enhances calcium influx by promoting a long-lasting mode of channel gating. This document details its mechanism of action, summarizes key quantitative pharmacological data, provides comprehensive experimental protocols for its study, and visualizes its associated signaling pathways and experimental workflows.
Introduction
Bay K 8644 is a well-established research tool for modulating L-type calcium channels. The racemic mixture exhibits complex pharmacology due to the opposing effects of its two enantiomers.[1] The S(-)-enantiomer, this compound, is responsible for the agonistic, stimulatory effects, making it a valuable probe for investigating the physiological and pathological roles of L-type calcium channels in various cellular processes, including muscle contraction, neurotransmitter release, and gene expression.[2][3] This guide focuses exclusively on the S(-)-enantiomer, providing a detailed resource for its application in a research and drug development context.
Mechanism of Action
This compound selectively binds to the α1 subunit of L-type calcium channels, a component of the dihydropyridine receptor.[4] This binding stabilizes the "mode 2" or long-opening gating state of the channel, thereby increasing the mean open time and the probability of channel opening in response to membrane depolarization.[5][6] This leads to an enhanced influx of calcium ions into the cell, which then triggers a variety of downstream cellular events. The agonistic effects of this compound are voltage-dependent, with its potency being influenced by the membrane potential.[7]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters of this compound from various in vitro studies.
Table 1: Binding Affinities of this compound
| Radioligand | Preparation | Temperature (°C) | K_d (nM) | B_max (fmol/mg protein) | Reference |
| (-) [³H]Bay K 8644 | Cardiac membranes | 25 | 2.9 | 337 | [8] |
| (-) [³H]Bay K 8644 | Neonatal rat myocytes | 37 | 50 | 63 | [8] |
| [³H]Bay K 8644 | Rabbit ventricular microsomes | 15 | 2-3 | 800 | [9] |
| [³H]Bay K 8644 | Guinea pig brain synaptosomes | 15 | 2-3 | 400 | [9] |
Table 2: Functional Potency of this compound
| Assay Type | Cell/Tissue Type | Parameter | Value (nM) | Reference |
| Ba²⁺ current activation | Gastric myocytes | EC₅₀ | 32 | [1][3] |
| Inhibition of FPL 64176-induced contraction | Rat tail artery | EC₅₀ | 14 | [1] |
| Increase in Ca²⁺ currents | Guinea pig ventricular myocytes | EC₅₀ | 25 | [7] |
| Contraction | Rat tail artery (15 mM K⁺) | EC₅₀ | 10-10000 | [6] |
| Ba²⁺ current enhancement (fast component) | GH3 clonal rat pituitary cells | ED₅₀ | ~21 | [10] |
| Ba²⁺ current enhancement (slow component) | GH3 clonal rat pituitary cells | ED₅₀ | ~74 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of this compound on L-type calcium channel currents in isolated cardiomyocytes.
Materials:
-
Cells: Isolated ventricular myocytes from guinea pig or rat.
-
External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
This compound Stock Solution: 10 mM in DMSO.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Prepare isolated cardiomyocytes using standard enzymatic digestion protocols.
-
Plate the cells on glass coverslips and allow them to adhere.
-
Mount the coverslip onto the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Approach a single, healthy myocyte with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV to inactivate sodium channels.
-
Apply a voltage-clamp protocol to elicit L-type calcium currents. A typical protocol would be a series of depolarizing steps from the holding potential to various test potentials (e.g., -40 mV to +60 mV in 10 mV increments) for 200-300 ms.
-
After recording baseline currents, perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 10 nM to 1 µM).
-
Record the calcium currents in the presence of the compound.
-
Wash out the compound with the external solution to observe reversibility.
Data Analysis:
-
Measure the peak inward current at each test potential.
-
Construct current-voltage (I-V) relationships before and after drug application.
-
Analyze the voltage-dependence of activation and inactivation.
-
Determine the EC₅₀ for the effect of this compound on current amplitude.
Radioligand Binding Assay
This protocol describes a filtration binding assay to determine the affinity of this compound for its binding site on cardiac membranes using a radiolabeled dihydropyridine antagonist like [³H]PN200-110 in a competition binding experiment.
Materials:
-
Membrane Preparation: Cardiac ventricular tissue from rat or guinea pig.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]PN200-110 (specific activity ~80 Ci/mmol).
-
Non-specific Binding Control: Nifedipine (1 µM).
-
This compound Stock Solution: 1 mM in DMSO.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration manifold and vacuum pump.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare cardiac membranes by homogenization and differential centrifugation. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
In a 96-well plate, set up the binding reactions in a final volume of 250 µL.
-
For each concentration of this compound, add the following to triplicate wells:
-
50 µL of binding buffer with a fixed concentration of [³H]PN200-110 (e.g., 0.1-0.5 nM).
-
50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
150 µL of the membrane preparation (e.g., 50-100 µg of protein).
-
-
For total binding, add 50 µL of binding buffer instead of this compound.
-
For non-specific binding, add 50 µL of 1 µM nifedipine.
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using the filtration manifold.
-
Wash the filters three times with 3 mL of ice-cold binding buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Intracellular Calcium Measurement with Fura-2
This protocol outlines the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in cultured cells in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells: Cultured cells expressing L-type calcium channels (e.g., neonatal rat ventricular myocytes, PC12 cells, or HEK293 cells transfected with the channel).
-
Loading Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fura-2 AM Stock Solution: 1 mM in anhydrous DMSO.
-
Pluronic F-127: 20% solution in DMSO.
-
This compound Stock Solution: 10 mM in DMSO.
-
Fluorescence microscope or plate reader with dual excitation wavelength capabilities (340 nm and 380 nm) and an emission filter around 510 nm.
Procedure:
-
Plate the cells on glass-bottom dishes or 96-well plates and grow to 70-80% confluency.
-
Prepare the Fura-2 loading solution by diluting the Fura-2 AM stock solution to a final concentration of 2-5 µM in the loading buffer. Add Pluronic F-127 (final concentration 0.02%) to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with loading buffer.
-
Add the Fura-2 loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
After loading, wash the cells twice with loading buffer to remove extracellular Fura-2 AM.
-
Add fresh loading buffer and allow the cells to de-esterify the dye for at least 15-30 minutes at room temperature.
-
Place the dish or plate on the fluorescence imaging system.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add this compound at the desired concentration to the cells and record the changes in fluorescence over time.
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F₃₄₀/F₃₈₀).
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
The absolute [Ca²⁺]i can be calculated using the Grynkiewicz equation, which requires calibration with solutions of known calcium concentrations.
Visualizations
Signaling Pathway
The following diagram illustrates the primary mechanism of action of this compound and some of the key downstream signaling events initiated by the resulting calcium influx.
References
- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of [Ca²⁺]i in whole cell suspensions using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Type Ca2+ Channel Responses to Bay K 8644 in Stem Cell-Derived Cardiomyocytes Are Unusually Dependent on Holding Potential and Charge Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. L-type Ca2+ channel responses to bay k 8644 in stem cell-derived cardiomyocytes are unusually dependent on holding potential and charge carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacologic and radioligand binding studies of 1,4-dihydropyridines in rat cardiac and vascular preparations: stereoselectivity and voltage dependence of antagonist and activator interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison between the binding and electrophysiological effects of dihydropyridines on cardiac membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. personal.utdallas.edu [personal.utdallas.edu]
- 10. Bay K 8644 reveals two components of L-type Ca2+ channel current in clonal rat pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]
S(-)-Bay K 8644: An In-depth Technical Guide to its Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
S(-)-Bay K 8644 is a potent and selective agonist of L-type voltage-gated calcium channels (CaV1.x). As the S-enantiomer of the racemic mixture (±)-Bay K 8644, it exhibits distinct pharmacological properties from its antagonist counterpart, the R(+)-enantiomer. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, quantitative pharmacological data, experimental methodologies, and key signaling pathways. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in cardiovascular research, neuroscience, and drug development.
Mechanism of Action
This compound is a dihydropyridine derivative that acts as a specific agonist for L-type calcium channels.[1] Its primary mechanism involves binding to the α1 subunit of the channel, which is the pore-forming subunit. This binding event modifies the gating kinetics of the channel, leading to a prolongation of the channel's open time and a shift in the voltage-dependence of activation towards more negative membrane potentials.[2] This facilitation of channel opening results in an increased influx of calcium ions (Ca2+) into the cell upon membrane depolarization.[3][4] The racemic mixture, (±)-Bay K 8644, also functions as an L-type Ca2+ channel agonist, though the S(-) enantiomer is responsible for the agonistic activity, while the R(+) enantiomer acts as an antagonist.[5][6]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound and its related compounds.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell/Tissue Type | Experimental Condition | Reference |
| EC50 (Ba2+ currents) | 32 nM | Guinea pig gastric antrum myocytes | Whole-cell patch clamp | [5][7] |
| EC50 (Contraction inhibition) | 14 nM | Rat tail artery strips | Inhibition of FPL 64176-induced contraction | [5][7] |
| KD | 4.3 nM | Atrial myocytes | Estimation from tail current analysis | [2] |
| KD | 2.9 x 10-9 M | Cardiac microsomal membranes | Radioligand binding assay | [8] |
| KD | 5 x 10-8 M | Neonatal rat myocytes | Radioligand binding assay | [8] |
Table 2: Pharmacological Data for Racemic (±)-Bay K 8644
| Parameter | Value | Cell/Tissue Type | Experimental Condition | Reference |
| EC50 | 17.3 nM | Not specified | L-type Ca2+ channel activation | [3][9] |
| IC50 | 17.3 nM | Mouse isolated vas deferens | L-type Ca2+ channel activation | [10][11] |
| ED50 (Motor impairment) | 0.5 mg/kg | Mice | Rotarod and motor activity | [6] |
Experimental Protocols
Electrophysiology: Whole-Cell Patch Clamp
The whole-cell patch-clamp technique is a cornerstone for studying the effects of this compound on L-type calcium channel currents.
-
Cell Preparation: Cardiomyocytes, smooth muscle cells, or other excitable cells expressing L-type calcium channels are isolated and cultured.
-
Solutions:
-
External Solution (mM): Typically contains a physiological concentration of a charge carrier like BaCl2 or CaCl2, along with other salts to maintain osmolarity and pH (e.g., CsCl, MgCl2, HEPES, Glucose).
-
Internal (Pipette) Solution (mM): Contains a cesium-based salt to block potassium channels (e.g., Cs-methanesulfonate), a calcium chelator (e.g., EGTA), ATP, and GTP to support cellular function.
-
-
Recording:
-
A glass micropipette with a resistance of 1-5 MΩ is filled with the internal solution and forms a high-resistance seal (>1 GΩ) with the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration.
-
The cell is held at a negative holding potential (e.g., -80 mV or -40 mV) to keep the calcium channels in a closed state.
-
Depolarizing voltage steps (e.g., to 0 mV) are applied to activate the L-type calcium channels, and the resulting inward currents are recorded.
-
-
Drug Application: this compound is applied to the external solution at various concentrations to determine its effect on the amplitude and kinetics of the calcium currents.
Radioligand Binding Assays
These assays are used to determine the binding affinity (KD) and density (Bmax) of this compound to its receptor, the L-type calcium channel.
-
Membrane Preparation: Tissues or cells expressing L-type calcium channels are homogenized, and the membrane fraction is isolated by centrifugation.
-
Binding Reaction:
-
A radiolabeled form of a dihydropyridine, such as --INVALID-LINK---Bay K 8644 or [3H]nitrendipine, is incubated with the membrane preparation.
-
Increasing concentrations of unlabeled this compound are added to compete for the binding sites.
-
-
Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity retained on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
-
Data Analysis: The data is analyzed to calculate the IC50 value, which is then converted to a Ki (or KD) value to represent the binding affinity.
Functional Assays: Smooth Muscle Contraction
The physiological effect of this compound on smooth muscle can be assessed by measuring its contractile response.
-
Tissue Preparation: A strip of smooth muscle tissue, such as a rat tail artery, is dissected and mounted in an organ bath containing a physiological salt solution.
-
Contraction Measurement: The tissue is attached to a force transducer to measure isometric contractions.
-
Experimental Protocol:
-
The tissue is allowed to equilibrate and may be pre-contracted with an agent like FPL 64176.
-
This compound is added to the bath in a cumulative manner, and the resulting changes in contractile force are recorded.
-
The concentration-response curve is then plotted to determine the EC50 value.[5]
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The primary signaling event initiated by this compound is the influx of Ca2+ through L-type calcium channels. This increase in intracellular Ca2+ concentration triggers a cascade of downstream events depending on the cell type.
Caption: this compound signaling pathway.
Experimental Workflow for Electrophysiological Recording
The following diagram illustrates a typical workflow for studying the effects of this compound using whole-cell patch-clamp electrophysiology.
Caption: Whole-cell patch-clamp experimental workflow.
Logical Relationship of Bay K 8644 Enantiomers
The opposing pharmacological activities of the S(-) and R(+) enantiomers of Bay K 8644 are a critical aspect of its pharmacology.
Caption: Opposing effects of Bay K 8644 enantiomers.
Conclusion
This compound is a valuable pharmacological tool for studying the function and regulation of L-type calcium channels. Its potent and specific agonistic activity allows for the precise modulation of calcium influx in a variety of cell types. This technical guide has provided a comprehensive overview of its pharmacology, including quantitative data, detailed experimental protocols, and visual representations of its mechanism and study. A thorough understanding of the properties of this compound is essential for its effective use in research and for the development of novel therapeutics targeting L-type calcium channels.
References
- 1. L-type Ca2+ channels access multiple open states to produce two components of Bay K 8644-dependent current in GH3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bay K 8644 increases resting Ca2+ spark frequency in ferret ventricular myocytes independent of Ca influx: contrast with caffeine and ryanodine effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Bay K 8644 on L-type calcium current from newborn rat cardiomyocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of the calcium channel agonist, Bay K-8644 on human vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Type Ca2+ Channel Responses to Bay K 8644 in Stem Cell-Derived Cardiomyocytes Are Unusually Dependent on Holding Potential and Charge Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Sustained Contraction in Vascular Smooth Muscle by Activation of L-type Ca2+ Channels Does Not Involve Ca2+ Sensitization or Caldesmon [frontiersin.org]
- 8. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sustained Contraction in Vascular Smooth Muscle by Activation of L-type Ca2+ Channels Does Not Involve Ca2+ Sensitization or Caldesmon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of calcium channel agonist Bay K 8644 on calcitonin secretion from a rat C-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Protocol [protocols.io]
The Inotropic Edge: A Technical Guide to the Positive Inotropic Effects of S(-)-Bay k 8644
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the positive inotropic effects of S(-)-Bay k 8644, a potent L-type calcium channel agonist. By delving into its mechanism of action, quantitative effects on cardiac preparations, and the experimental protocols used to elucidate these properties, this document serves as a critical resource for researchers in cardiovascular pharmacology and drug development.
Core Mechanism of Action: L-Type Ca2+ Channel Agonism
This compound exerts its positive inotropic effects by directly targeting L-type voltage-gated calcium channels (CaV1.2) in cardiac myocytes.[1] Unlike calcium channel antagonists which inhibit calcium influx, this compound acts as an agonist, promoting the open state of the channel. This leads to an increased influx of calcium ions (Ca2+) into the cardiomyocyte during depolarization. The elevated intracellular Ca2+ concentration enhances the calcium-induced calcium release (CICR) from the sarcoplasmic reticulum, ultimately leading to a more forceful contraction of the cardiac muscle.
Quantitative Inotropic Effects
The positive inotropic effects of this compound have been quantified in various ex vivo and in vitro models. The following tables summarize the key quantitative data from published studies, providing a comparative overview of its potency and efficacy across different cardiac tissues and experimental conditions.
| Parameter | Value | Species/Tissue | Experimental Conditions | Reference |
| EC50 (Positive Inotropic Effect) | 27 ± 12 nM | Pig Ventricular Myocardial Slices | 0.7 Hz pacing | [2] |
| EC50 (Ba2+ Current Activation) | 32 nM | Guinea Pig Gastric Myocytes | Not specified | [3] |
| EC50 (Inhibition of FPL 64176-induced contraction) | 14 nM | Rat Tail Artery Strips | Pre-contracted with 300 nM FPL 64176 | [3] |
| EC50 ((±)-Bay K 8644) | 17.3 nM | Mouse Isolated Field-Stimulated Vas Deferens | Not specified | [4][5] |
Table 1: Potency of this compound and its Racemic Mixture in Various Preparations
| Cardiac Preparation | Species | Effect of this compound | Key Findings | Reference |
| Ventricular Strips | Guinea Pig | Potent positive inotropic effect | Greater effect than in atria | [6] |
| Ventricular Strips | Rat | Positive inotropic effect | Effect diminished with age | [7] |
| Atrial Muscle | Guinea Pig | Positive inotropic effect | Less pronounced than in ventricles | [6] |
| Atrial Muscle | Rat | Weak positive inotropic effect | [6] | |
| Papillary Muscle | Human | Concentration-dependent positive inotropic response | [8] | |
| Papillary Muscle | Guinea Pig | Prolonged action potential duration and enhanced contractility | [9] | |
| Papillary Muscle | Rabbit | Positive inotropic effect | Inhibited by phorbol-12,13-dibutyrate | [10] |
| Neonatal Ventricular Cells | Rat | Increased whole-cell Ca2+ channel current amplitude by 249 ± 14% (at 300 nM) | Enhanced rate of Ca2+ channel current inactivation | [9] |
Table 2: Comparative Positive Inotropic Effects of this compound in Different Cardiac Tissues
Signaling Pathway and Experimental Workflow
The mechanism of this compound's action and the general workflow for its investigation are depicted in the following diagrams.
References
- 1. Bay K8644 - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The positive inotropic action of the nifedipine analogue, Bay K 8644, in guinea-pig and rat isolated cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aging: inotropic effects of Bay K-8644 and nifedipine on rat cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Positive inotropic effects of the calcium channel activator Bay K 8644 on guinea-pig and human isolated myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the in vitro and in vivo cardiovascular effects of two structurally distinct Ca++ channel activators, BAY K 8644 and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential inhibitory action of phorbol-12,13-dibutyrate on the positive inotropic effect of endothelin-1 and Bay K 8644 in the isolated rabbit papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Vasoconstrictive Properties of S(-)-Bay k 8644
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the vasoconstrictive properties of S(-)-Bay k 8644, a potent L-type calcium channel agonist. It details the underlying molecular mechanisms, summarizes key quantitative data from various experimental models, and outlines the methodologies used to elicit and measure its effects.
Core Mechanism of Action
This compound is the (S)-enantiomer of the racemic mixture (±)-Bay K 8644 and functions as a specific activator of L-type voltage-dependent Ca²⁺ channels (L-VDCCs or LTCCs).[1][2] Its vasoconstrictive effects are a direct consequence of its ability to increase the influx of extracellular calcium (Ca²⁺) into vascular smooth muscle cells (VSMCs).[2] The molecule achieves this by binding to the dihydropyridine receptor on the α1 subunit of the L-type Ca²⁺ channel, which prolongs the open time of the channel and facilitates voltage-dependent activation.[2][3]
The subsequent increase in intracellular Ca²⁺ concentration ([Ca²⁺]i) initiates a cascade of events leading to smooth muscle contraction. This process involves the binding of Ca²⁺ to calmodulin (CaM), which in turn activates myosin light chain kinase (MLCK). Activated MLCK phosphorylates the 20-kDa regulatory myosin light chain (MLC₂₀) at Serine-19.[4] This phosphorylation is the pivotal step that enables the interaction between myosin heads and actin filaments, leading to cross-bridge cycling and, ultimately, cellular contraction and vasoconstriction.[4]
While the primary pathway is Ca²⁺-CaM-MLCK dependent, evidence also suggests interactions with other signaling pathways. For instance, the pressor response to Bay K 8644 can be influenced by α-adrenoceptor antagonists and may involve the release of adrenal catecholamines, suggesting an indirect component to its in vivo action.[5] Furthermore, studies have shown that Bay K 8644 can increase membrane-associated Protein Kinase C (PKC) activity, indicating that both elevated calcium and PKC activation may be required for its full range of cellular effects.[6] Inhibition of Rho-kinase (with H-1152) has also been shown to inhibit Bay K 8644-induced force, suggesting a role for the RhoA/Rho-kinase pathway in modulating the Ca²⁺-sensitization of the contractile machinery.[4]
Caption: Core signaling pathway of this compound-induced vasoconstriction.
Quantitative Data Summary
The potency and efficacy of this compound have been quantified in various vascular and cellular models. The following tables summarize key findings.
Table 1: Potency and Efficacy of this compound in Vasoconstriction and Channel Activation
| Parameter | Value | Tissue/Cell Type | Conditions | Reference |
| EC₅₀ (Contraction) | 12.8 nM | Human Umbilical Artery | Dose-dependent elevation of tone | [7] |
| EC₅₀ (I-Ba Activation) | 32 nM | Guinea Pig Gastric Myocytes | Activation of Ba²⁺ currents | [1] |
| EC₅₀ (Racemate) | 17.3 nM | Not Specified | L-type Ca²⁺ channel activation | [2] |
| IC₅₀ (Binding) | 1.8 nM | Human Umbilical Artery Microsomes | Competitive displacement of [³H]nitrendipine | [7] |
| Effective Concentration | 100 nM | Swine Carotid Artery | Induced sustained, sub-maximal force (60-70% of max KCl) | [4] |
| Effective Concentration | 10⁻⁷ M | Rat Aorta | Increased K⁺-induced contractions | [8] |
| Normalized ED₅₀ | 0.07 ± 0.02 nmol | Dog Femoral Artery | In vivo perfusion | [9] |
| Normalized ED₅₀ | 0.08 ± 0.01 nmol | Dog Coronary Artery | In vivo perfusion | [9] |
| Normalized ED₅₀ | 0.16 ± 0.06 nmol | Dog Mesenteric Artery | In vivo perfusion | [9] |
| Normalized ED₅₀ | 0.55 ± 0.19 nmol | Dog Renal Artery | In vivo perfusion | [9] |
Table 2: Effects of this compound on Intracellular Signaling
| Parameter Measured | Effect | Concentration | Tissue/Cell Type | Reference |
| Intracellular Ca²⁺ | Increased from 130 ± 8 to 230 ± 14 nM | Not specified | Alveolar Type II Cells | [6] |
| Ser¹⁹ MLC Phosphorylation | Significantly Increased | 100 nM | Swine Carotid Artery | [4] |
| MYPT1 Thr⁸⁵⁰ Phosphorylation | Significantly Decreased | 100 nM | Swine Carotid Artery | [4] |
| Membrane PKC Activity | Increased (Concentration-dependent) | EC₅₀ = 100 ± 8 nM | Alveolar Type II Cells | [6] |
| ⁴⁵Ca Uptake | Increased (in K⁺ depolarized segments) | 10⁻⁶ M | Rat Aorta | [8] |
Experimental Protocols
The vasoconstrictive properties of this compound are typically investigated using a combination of functional, biochemical, and electrophysiological assays.
This is the primary method for directly measuring the contractile response of blood vessels ex vivo.
-
Tissue Preparation: Arteries (e.g., rat tail, swine carotid, human umbilical) are dissected and cleaned of adherent connective tissue in cold, oxygenated physiological salt solution (PSS).[4] Segments of 2-4 mm in length are prepared.
-
Mounting: Vessel segments are mounted on two fine stainless steel wires or tungsten pins in an organ bath chamber of a wire myograph.[10][11] One wire is attached to a force transducer and the other to a micrometer for precise control of vessel circumference.
-
Standardization and Equilibration: The vessel is submerged in PSS, gassed with 95% O₂/5% CO₂, and maintained at 37°C. It undergoes a normalization procedure to determine its optimal resting tension, where it is incrementally stretched and stimulated (e.g., with high potassium chloride, KCl) until a maximal active response is achieved.[11] The vessel is then allowed to equilibrate at this optimal tension.
-
Experimental Procedure:
-
Viability of the vessel is confirmed by eliciting a strong contraction with a depolarizing agent like KCl (e.g., 110 mM) or an α-agonist like phenylephrine.[4][10]
-
After washout and return to baseline, a cumulative concentration-response curve is generated by adding this compound in a stepwise manner (e.g., from 1 nM to 10 µM).[11]
-
Isometric force (tension) is recorded continuously. Responses are often normalized to the maximal contraction induced by KCl.[4]
-
To investigate mechanisms, the protocol is repeated in the presence of specific inhibitors (e.g., nifedipine for L-type Ca²⁺ channels, ML-7 for MLCK, H-1152 for Rho-kinase), which are added 20-30 minutes prior to the this compound challenge.[4]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Calcium channel activation in vascular smooth muscle by BAY K 8644 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Sustained Contraction in Vascular Smooth Muscle by Activation of L-type Ca2+ Channels Does Not Involve Ca2+ Sensitization or Caldesmon [frontiersin.org]
- 5. Pressor responses induced by Bay K 8644 involve both release of adrenal catecholamines and calcium channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of protein kinase C by 1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)-phenyl]-3-py rid ine carboxylic acid methyl ester (Bay K 8644), a calcium channel agonist, in alveolar type II cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of the calcium channel agonist, Bay K-8644 on human vascular smooth muscle. [vivo.weill.cornell.edu]
- 8. Effects of the Ca agonists Bay K 8644 and CGP 28392 on vascular smooth muscle tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Similarity and dissimilarity of the vasoconstrictor effects of Bay K 8644 on coronary, femoral, mesenteric and renal circulations of dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. reprocell.com [reprocell.com]
S(-)-Bay K 8644: An In-Depth Technical Guide to its Role in Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
S(-)-Bay K 8644 is a potent and selective L-type calcium channel agonist. As the (-)-enantiomer of the racemic mixture (±)-Bay K 8644, it exhibits distinct pharmacological properties, primarily acting to increase calcium influx through voltage-gated L-type calcium channels (CaV1.x). This targeted action makes this compound an invaluable tool for investigating the intricate role of calcium signaling in a multitude of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on cellular function, and detailed protocols for its application in experimental settings.
Core Mechanism of Action
This compound functions by binding to the dihydropyridine (DHP) receptor on the α1 subunit of L-type calcium channels. This binding stabilizes the channel in an open conformation, thereby increasing the probability of channel opening and prolonging the mean open time.[1] This leads to an enhanced influx of Ca²⁺ into the cell upon membrane depolarization. The racemic mixture, (±)-Bay K 8644, is also a potent L-type Ca2+ channel activator.[2][3] The two isomers of Bay K 8644, (R)-(+)-Bay-K-8644 and (S)-(-)-Bay-K-8644, have opposing effects.[2]
The primary molecular action of (-) BAY K 8644 involves a change in the gating kinetics of the L-type Ca2+ channel. This results in a voltage-dependent increase of the peak current, particularly in the voltage range of -40 to 0 mV.[1] Studies have shown that (-) BAY K 8644 shifts the activation of the current to more negative membrane potentials by approximately 23 mV without altering the maximum whole-cell conductance.[1] This compound also prolongs the open time of single channels without affecting the closed time.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters describing the interaction of this compound and its racemic mixture with L-type calcium channels and their effects on cellular responses.
| Parameter | Value | Cell Type/System | Comments | Reference(s) |
| EC₅₀ (Ba²⁺ currents) | 32 nM | Not specified | S(-)-enantiomer | [4] |
| EC₅₀ (Inhibition of FPL 64176-induced contraction) | 14 nM | Rat tail artery strips | S(-)-enantiomer | [4] |
| EC₅₀ (L-type Ca²⁺ channel activation) | 17.3 nM | Not specified | (±)-racemate | [2][3] |
| Kᴅ | 4.3 nM | Atrial myocytes | (-) enantiomer | [1] |
| Hill Coefficient | 1.25 | Atrial myocytes | (-) enantiomer | [1] |
| Association Rate Constant (kon) | ~5 x 10⁶ M⁻¹s⁻¹ | Atrial myocytes | (-) enantiomer | [1] |
| Dissociation Time Constant (τoff) | ~50-70 s | Atrial myocytes | (-) enantiomer | [1] |
| ED₅₀ (Motor impairment) | 0.5 mg/kg | Mice | (-)-S-enantiomer | [5] |
| CD₅₀ (Convulsions) | 5 mg/kg | Mice | (+/-)-racemate | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway affected by this compound and a general workflow for investigating its effects on intracellular calcium dynamics.
Caption: this compound signaling pathway.
Caption: General workflow for calcium imaging experiments.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for L-type Ca²⁺ Current Measurement
This protocol is designed to record L-type calcium currents in isolated cells (e.g., ventricular myocytes, neurons) using the whole-cell patch-clamp technique.
Solutions and Reagents:
-
External Solution (in mM): 135 TEA-Cl, 1 MgCl₂, 10 CsCl, 10 HEPES, 10 Glucose, 2 CaCl₂. Adjust pH to 7.4 with TEA-OH.
-
Internal Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C in small aliquots. Further dilute in the external solution to the desired final concentration on the day of the experiment.
Procedure:
-
Cell Preparation: Isolate cells of interest using standard enzymatic digestion and mechanical dispersion methods. Plate cells on glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
To inactivate Na⁺ and T-type Ca²⁺ channels, apply a prepulse to -40 mV for 500 ms.
-
Apply a series of depolarizing test pulses from -40 mV to +60 mV in 10 mV increments for 200 ms.
-
Record the resulting inward currents. L-type Ca²⁺ currents are typically activated at potentials more positive than -30 mV.
-
-
Drug Application: After recording baseline currents, perfuse the cell with the external solution containing the desired concentration of this compound for 2-3 minutes and repeat the voltage-clamp protocol.
-
Data Analysis: Measure the peak inward current at each test potential before and after drug application. Construct current-voltage (I-V) relationships to determine the effect of this compound on the amplitude and voltage-dependence of the L-type Ca²⁺ current.
Confocal Calcium Imaging of Intracellular Ca²⁺ Transients
This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) changes in response to this compound using a fluorescent calcium indicator and confocal microscopy.
Materials:
-
Fluo-4 AM (or other suitable calcium indicator)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4.
-
This compound stock solution (10 mM in DMSO).
-
Confocal microscope with a 488 nm laser line and an emission detector for >505 nm.
Procedure:
-
Cell Loading:
-
Prepare a loading solution of 5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBS.
-
Incubate cells with the loading solution for 20-30 minutes at room temperature in the dark.
-
Wash the cells three times with HBS to remove excess dye and allow for de-esterification for at least 20 minutes.
-
-
Image Acquisition:
-
Mount the coverslip with loaded cells onto the confocal microscope stage.
-
Use a 40x or 63x oil-immersion objective.
-
Excite Fluo-4 with the 488 nm laser line and collect emission >505 nm.
-
Acquire baseline images (time series) at a suitable frame rate (e.g., 1-2 Hz).
-
-
This compound Application:
-
Perfuse the cells with HBS containing the desired concentration of this compound.
-
Continue acquiring images to observe any changes in resting [Ca²⁺]i.
-
-
Stimulation and Recording:
-
After a stable baseline in the presence of this compound is established, apply a depolarizing stimulus (e.g., a brief puff of high K⁺ solution or electrical field stimulation).
-
Record the resulting fluorescence changes.
-
-
Data Analysis:
-
Select regions of interest (ROIs) over individual cells.
-
Measure the average fluorescence intensity (F) within each ROI for each frame.
-
Normalize the fluorescence signal as ΔF/F₀, where F₀ is the baseline fluorescence before stimulation.
-
To calculate the intracellular calcium concentration ([Ca²⁺]i), use the following formula: [Ca²⁺]i = Kd * [(F - Fmin) / (Fmax - F)] Where Kd is the dissociation constant of the dye (e.g., ~345 nM for Fluo-4), Fmin is the fluorescence in the absence of Ca²⁺, and Fmax is the fluorescence at saturating Ca²⁺ concentrations. These calibration parameters need to be determined experimentally.
-
Measurement of Ca²⁺ Spark Frequency
This protocol details the method for measuring spontaneous sarcoplasmic reticulum (SR) Ca²⁺ release events, known as Ca²⁺ sparks, in ventricular myocytes. This compound has been shown to increase the frequency of these events.[6]
Procedure:
-
Cell Preparation and Loading: Follow the same procedure as for calcium imaging (Protocol 2).
-
Image Acquisition:
-
Use a line-scan mode of the confocal microscope to achieve high temporal resolution (e.g., 1-2 ms per line).
-
Position the scan line along the longitudinal axis of the myocyte.
-
Acquire line-scan images for a set duration (e.g., 5-10 seconds) to record spontaneous sparks under baseline conditions.
-
-
This compound Application and Recording:
-
Perfuse the myocyte with a solution containing this compound (e.g., 100 nM).
-
After a few minutes of incubation, acquire another set of line-scan images to record spark activity in the presence of the drug.
-
-
Data Analysis:
-
Use specialized software (e.g., ImageJ with SparkMaster plugin) to detect and analyze Ca²⁺ sparks in the line-scan images.
-
Quantify spark frequency (sparks/100 µm/s), amplitude (F/F₀), duration (full duration at half maximum, FDHM), and width (full width at half maximum, FWHM).
-
Compare the spark parameters before and after the application of this compound.
-
Radioimmunoassay (RIA) for Atrial Natriuretic Peptide (ANP) Secretion
This protocol outlines a method to measure the effect of this compound on the secretion of ANP from isolated perfused hearts, as it has been shown to stimulate ANP secretion in a dose-dependent manner.[7]
Materials:
-
Langendorff perfusion system.
-
Krebs-Henseleit solution.
-
This compound.
-
Radioimmunoassay kit for ANP.
-
Gamma counter.
Procedure:
-
Heart Perfusion:
-
Isolate a rat heart and mount it on a Langendorff apparatus.
-
Perfuse the heart with oxygenated Krebs-Henseleit solution at a constant flow rate and temperature.
-
Allow the heart to stabilize for a period (e.g., 30 minutes).
-
-
Sample Collection:
-
Collect the coronary effluent (perfusate) at regular intervals (e.g., every 2 minutes) to measure the basal ANP secretion rate.
-
-
This compound Administration:
-
Infuse this compound at various concentrations into the perfusion line.
-
Continue collecting the coronary effluent during and after drug administration.
-
-
Radioimmunoassay:
-
Measure the ANP concentration in the collected samples using a commercially available RIA kit, following the manufacturer's instructions. This typically involves competing a known amount of radiolabeled ANP with the ANP in the sample for binding to a limited amount of anti-ANP antibody.
-
-
Data Analysis:
-
Calculate the ANP secretion rate (ng/min) for each collection period.
-
Construct a dose-response curve to determine the effect of this compound on ANP secretion.
-
Conclusion
This compound is a powerful pharmacological tool for elucidating the multifaceted roles of L-type calcium channels and calcium signaling in cellular physiology. Its specific agonistic action allows for the targeted modulation of Ca²⁺ influx, enabling researchers to dissect the downstream consequences of enhanced calcium signaling with high precision. The detailed protocols provided in this guide offer a starting point for the rigorous investigation of this compound's effects in various experimental models. Careful execution of these methods, coupled with a thorough understanding of the underlying principles, will undoubtedly continue to advance our knowledge of calcium's central role in health and disease.
References
- 1. A sensitive radioimmunoassay of atrial natriuretic peptide in human plasma; some guidelines for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. cs229.stanford.edu [cs229.stanford.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (S)-(-)-Bay K 8644 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]
Methodological & Application
Application Notes and Protocols for S(-)-Bay K 8644
For Researchers, Scientists, and Drug Development Professionals
Introduction
S(-)-Bay K 8644 is a potent and selective agonist of L-type voltage-gated calcium channels (CaV1.x).[1][2] As the S-enantiomer of the racemic mixture (±)-Bay K 8644, it is the pharmacologically active agent responsible for increasing calcium influx into excitable cells.[3] This dihydropyridine derivative acts by promoting a voltage-dependent activation of L-type calcium channels, prolonging their open-state duration, and shifting the voltage-dependence of activation to more negative membrane potentials.[3][4] These actions lead to enhanced calcium currents, resulting in positive inotropic and vasoconstrictive effects.[1][2][4]
This document provides detailed experimental protocols for the application of this compound in key research areas, including electrophysiology, smooth muscle contractility, and intracellular calcium imaging. Quantitative data from the literature is summarized for easy reference, and signaling pathways are visualized to facilitate experimental design and data interpretation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound from published literature.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Cell/Tissue Type | Experimental Condition |
| EC₅₀ (Ba²⁺ currents) | 32 nM | Not specified | Electrophysiology |
| EC₅₀ (Inhibition of FPL 64176-induced contraction) | 14 nM | Rat tail artery strips | Isometric Contraction |
| K_D | 4.3 nM | Atrial myocytes | Electrophysiology (tail current analysis) |
| Hill Coefficient | 1.25 | Atrial myocytes | Electrophysiology (tail current analysis) |
EC₅₀: Half-maximal effective concentration; K_D: Dissociation constant.
Table 2: Solubility and Storage of this compound
| Solvent | Maximum Concentration | Storage of Stock Solution |
| DMSO | 100 mM (35.63 mg/mL) | -80°C for up to 2 years; -20°C for up to 1 year.[3] |
| Ethanol | 100 mM (35.63 mg/mL) | Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. |
Note: It is recommended to prepare fresh working solutions from the stock solution on the day of the experiment.
Signaling and Experimental Workflow Diagrams
This compound Mechanism of Action
Caption: Mechanism of this compound action on L-type calcium channels.
General Experimental Workflow
Caption: A generalized workflow for experiments involving this compound.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the measurement of L-type Ca²⁺ currents in response to this compound in isolated cells, such as cardiomyocytes or neurons.
1. Preparation of Solutions:
-
External Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl₂ (or 10 BaCl₂ as charge carrier), 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[5]
-
Internal (Pipette) Solution (in mM): 130 Cesium Methanesulfonate, 20 Tetraethylammonium Chloride, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Tris-ATP, 0.3 Tris-GTP. Adjust pH to 7.2 with CsOH.[5]
-
This compound Stock Solution: Prepare a 10 mM stock in DMSO. Store at -20°C in aliquots.
2. Cell Preparation:
-
Isolate cells of interest using standard enzymatic digestion and mechanical dispersion protocols appropriate for the tissue.
-
Plate cells on glass coverslips and allow them to adhere.
3. Electrophysiological Recording:
-
Transfer a coverslip with cells to the recording chamber on an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) with a target cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV. Note: The response to this compound can be highly dependent on the holding potential. Some studies use a more depolarized holding potential of -40 mV to inactivate sodium and T-type calcium channels, while others have shown a more pronounced effect at more hyperpolarized potentials like -60 mV, especially when using Ba²⁺ as the charge carrier.[5][6]
4. Voltage Protocol and Data Acquisition:
-
Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 200 ms) to elicit Ca²⁺ currents.
-
Record baseline currents in the absence of the drug.
-
Prepare working concentrations of this compound by diluting the stock solution in the external solution.
-
Perfuse the cells with the desired concentration of this compound (e.g., 10 nM to 1 µM) and repeat the voltage protocol.
-
Record the potentiation of the inward current.
5. Data Analysis:
-
Measure the peak inward current at each voltage step before and after drug application.
-
Construct current-voltage (I-V) relationship plots.
-
Analyze changes in channel kinetics, such as time to peak and inactivation time constants.
Protocol 2: Isometric Contraction of Vascular Smooth Muscle
This protocol describes the measurement of contractile force in isolated arterial rings in response to this compound.
1. Preparation of Solutions:
-
Physiological Salt Solution (PSS) (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 KH₂PO₄, 1.2 MgSO₄, 25 NaHCO₃, 11 Glucose. Gas with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.
-
High K⁺ Depolarizing Solution (in mM): Similar to PSS but with an equimolar substitution of NaCl with KCl (e.g., 60 mM KCl).
-
This compound Stock Solution: Prepare a 10 mM stock in DMSO.
2. Tissue Preparation:
-
Euthanize a laboratory animal (e.g., rat) according to approved institutional guidelines.
-
Carefully dissect the desired artery (e.g., thoracic aorta or tail artery) and place it in cold PSS.
-
Clean the artery of adherent connective tissue and cut it into rings of 2-3 mm in length.
3. Organ Bath Setup:
-
Mount the arterial rings on wire hooks in an organ bath chamber filled with PSS, maintained at 37°C, and continuously gassed with 95% O₂ / 5% CO₂.
-
Connect one hook to a stationary support and the other to an isometric force transducer.
-
Gradually stretch the rings to an optimal resting tension (e.g., 1.5-2.0 g for rat aorta) and allow them to equilibrate for at least 60 minutes, with PSS changes every 15-20 minutes.
4. Experimental Procedure:
-
Induce a reference contraction with the high K⁺ solution to test the viability of the tissue. Wash the tissue and allow it to return to baseline tension.
-
To study the direct contractile effect of this compound, pre-contract the tissue with a sub-maximal concentration of a vasoconstrictor (e.g., phenylephrine or a low concentration of K⁺).
-
Add cumulative concentrations of this compound (e.g., 1 nM to 1 µM) to the organ bath and record the increase in contractile force.
-
Allow the response to stabilize at each concentration before adding the next.
5. Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by the high K⁺ solution.
-
Plot the concentration-response curve and calculate the EC₅₀ and maximal effect (E_max).
Protocol 3: Intracellular Calcium Imaging
This protocol outlines the use of the fluorescent Ca²⁺ indicator Fluo-4 AM to measure changes in intracellular Ca²⁺ concentration in cultured cells upon application of this compound.
1. Preparation of Solutions:
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES: Use as the imaging buffer.
-
Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution in anhydrous DMSO.
-
This compound Stock Solution: Prepare a 10 mM stock in DMSO.
-
Pluronic F-127 Stock Solution (optional): A 20% w/v solution in DMSO can aid in dye loading.
2. Cell Preparation and Dye Loading:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Prepare a loading solution containing 2-5 µM Fluo-4 AM in HBSS. If using Pluronic F-127, add it to the loading solution at a final concentration of 0.02%.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
After incubation, wash the cells twice with HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes at room temperature.
3. Calcium Imaging:
-
Mount the dish or coverslip on a fluorescence microscope equipped for live-cell imaging (e.g., a confocal or epifluorescence microscope with a 488 nm excitation source and an appropriate emission filter for GFP/FITC).
-
Acquire a baseline fluorescence recording for a few minutes to ensure a stable signal.
-
Prepare the desired concentration of this compound in HBSS.
-
Add the this compound solution to the cells while continuously recording the fluorescence signal.
-
Record the change in fluorescence intensity over time. As a positive control, at the end of the experiment, you can add a calcium ionophore like ionomycin to elicit a maximal Ca²⁺ response.
4. Data Analysis:
-
Select regions of interest (ROIs) over individual cells to measure the average fluorescence intensity.
-
Normalize the fluorescence signal (F) to the initial baseline fluorescence (F₀) to represent the change in fluorescence (F/F₀).
-
Plot the change in fluorescence over time to visualize the Ca²⁺ transient induced by this compound.
-
Quantify parameters such as the peak amplitude, time to peak, and duration of the calcium signal.
Concluding Remarks
This compound is a valuable pharmacological tool for investigating the role of L-type calcium channels in various physiological and pathophysiological processes. The protocols provided here offer a framework for its application in key experimental paradigms. Researchers should optimize these protocols for their specific cell or tissue types and experimental conditions. Careful consideration of factors such as holding potential in electrophysiology, pre-contractile tone in muscle baths, and appropriate controls in all experiments will ensure the generation of robust and reproducible data.
References
- 1. bio-techne.com [bio-techne.com]
- 2. hellobio.com [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. L-Type Ca2+ Channel Responses to Bay K 8644 in Stem Cell-Derived Cardiomyocytes Are Unusually Dependent on Holding Potential and Charge Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-type Ca2+ channel responses to bay k 8644 in stem cell-derived cardiomyocytes are unusually dependent on holding potential and charge carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S(-)-Bay k 8644 in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
S(-)-Bay k 8644 is a potent and selective L-type calcium channel agonist.[1][2] As a dihydropyridine derivative, it is a structural analog of nifedipine but exhibits positive inotropic activity.[2][3] This compound is a valuable pharmacological tool for studying the function and modulation of L-type calcium channels in various cell types, including cardiomyocytes, smooth muscle cells, and neurons.[3][4][5] These application notes provide detailed protocols and quantitative data for the use of this compound in patch clamp electrophysiology experiments.
Mechanism of Action
This compound enhances L-type calcium channel currents by modifying the channel's gating kinetics.[5] It promotes a mode of channel gating characterized by long-lasting openings, leading to a significant increase in calcium influx. This effect is achieved by shifting the voltage dependence of channel activation to more negative potentials and prolonging the channel open time.[5][6] The S(-)-enantiomer is the active agonist, while the R(+)-enantiomer acts as an antagonist.[1]
Quantitative Data
The following tables summarize the quantitative effects of this compound on L-type calcium channels as determined by patch clamp electrophysiology.
| Parameter | Value | Cell Type | Comments | Reference |
| EC50 | 32 nM | Guinea pig gastric myocytes | For activation of Ba2+ currents (IBa). | [1] |
| EC50 | 14 nM | Rat tail artery strips | For inhibition of FPL 64176-induced contraction. | [1] |
| EC50 (racemic) | ~21 nM (fast component) | GH3 clonal rat pituitary cells | Racemic Bay k 8644 on the fast component of L-current. | [7][8] |
| EC50 (racemic) | ~74 nM (slow component) | GH3 clonal rat pituitary cells | Racemic Bay k 8644 on the slow component of L-current. | [7][8] |
| KD | 4.3 nM | Atrial myocytes | Determined from the drug-induced slow component of tail current. | [5] |
| Parameter | Effect | Cell Type | Comments | Reference |
| Voltage Shift of Activation | ~ -23 mV | Atrial myocytes | Linear shift to more negative membrane potentials. | [5] |
| Voltage Shift of Activation | ~ -7.5 mV | Guinea-pig ventricular myocytes | Shift in the half-distribution voltage of the activation charge (Q1) vs. V curve from a holding potential of -40 mV. | [4] |
| Channel Open Time | Prolonged | Atrial myocytes | This compound prolongs the single-channel open time without affecting the closed time. | [5] |
| Peak Inward Current | Increased | Mouse pancreatic B-cells | Estimated from the derivative of the action potential. | [9] |
| Action Potential Duration | Increased | Calf ventricular muscle and Purkinje fibers | [3][10] |
Experimental Protocols
Stock Solution Preparation
This compound is soluble in DMSO and ethanol.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a 10 mM stock solution in DMSO. For example, dissolve 3.563 mg of this compound (MW: 356.3 g/mol ) in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Whole-Cell Patch Clamp Protocol for L-type Ca2+ Current Recording
This protocol is a general guideline and may require optimization based on the specific cell type and recording conditions.
a. Cell Preparation:
-
Isolate and culture the cells of interest on glass coverslips suitable for microscopy and patch clamp recording.
-
For experiments, use cells that are healthy and well-adhered to the coverslip.
b. Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2 (or BaCl2 as a charge carrier to reduce Ca2+-dependent inactivation), 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Note: Barium (Ba2+) is often substituted for Calcium (Ca2+) as the charge carrier to increase the current amplitude and reduce Ca2+-dependent inactivation of L-type calcium channels.[1]
-
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
-
Note: Cesium (Cs+) is used in the internal solution to block potassium channels, which can contaminate the recording of calcium currents.
-
c. Recording Procedure:
-
Place the coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a selected cell with the micropipette and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane under the pipette tip by applying a brief pulse of suction to establish the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 5-10 minutes before starting the recording.
-
Set the holding potential to a level that ensures the inactivation of most voltage-gated sodium and T-type calcium channels (e.g., -40 mV or -50 mV).[4][9]
-
Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments) to elicit L-type calcium currents.
-
After obtaining a stable baseline recording, perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 10 nM - 1 µM).[1]
-
Record the currents in the presence of the compound and wash out with the control external solution.
d. Data Analysis:
-
Measure the peak current amplitude at each voltage step before and after the application of this compound.
-
Construct current-voltage (I-V) relationships to determine the effect of the compound on the voltage dependence of activation.
-
Analyze the activation and inactivation kinetics of the currents.
Visualizations
Signaling Pathway of this compound
Caption: this compound binds to and activates L-type calcium channels.
Experimental Workflow for Patch Clamp Electrophysiology
Caption: Workflow for a whole-cell patch clamp experiment with this compound.
Logical Relationship of this compound Effects
Caption: Logical flow of this compound's effects on L-type calcium channels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bay K8644 - Wikipedia [en.wikipedia.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Effects of the enantiomers of BayK 8644 on the charge movement of L-type Ca channels in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The molecular mode of action of the Ca agonist (-) BAY K 8644 on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of BAY K 8644 on cardiac Ca2+ current and Ca2+ channel gating current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bay K 8644 reveals two components of L-type Ca2+ channel current in clonal rat pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bay K 8644 reveals two components of L-type Ca2+ channel current in clonal rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the calcium channel agonist, BAY K 8644, on electrical activity in mouse pancreatic B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A dihydropyridine (Bay k 8644) that enhances calcium currents in guinea pig and calf myocardial cells. A new type of positive inotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S(-)-Bay K 8644 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of S(-)-Bay K 8644, a potent L-type calcium channel agonist, in various in vitro experimental settings. Detailed protocols for its application in calcium imaging, electrophysiology, and neurotransmitter release assays are provided, along with a summary of effective concentrations and a schematic of its mechanism of action.
Introduction
This compound is the S-enantiomer of the dihydropyridine Bay K 8644. It functions as a highly selective and potent agonist of L-type voltage-gated calcium channels (CaV1.x).[1] Unlike its R-enantiomer, which acts as a channel blocker, this compound stabilizes the open state of the channel, thereby increasing the influx of calcium ions into the cell.[2] This property makes it an invaluable tool for studying calcium signaling, muscle contraction, neurotransmitter release, and other physiological processes mediated by L-type calcium channels.
Data Presentation: Effective Concentrations of this compound in Vitro
The following table summarizes the effective concentrations of this compound used in various in vitro applications as reported in the literature.
| Application | Cell Type | Concentration Range | Effect |
| Ion Current Activation | Gastric Myocytes (guinea pig) | 3–30 µM | Enhanced Ca2+ channel activity.[3] |
| Atrial Myocytes | 1–30 nM | Increased peak Ca2+ current. | |
| A7r5 Smooth Muscle Cells | 100 nM | Increased whole-cell Ca2+ currents.[3] | |
| Neonatal Rat Ventricular Cells | 300 nM | Increased whole-cell Ca2+ channel current amplitude by 249 +/- 14%.[4] | |
| Barium Current Activation | Various | EC50 = 32 nM | Activation of Ba2+ currents (IBa).[3][5] |
| Muscle Contraction | Rat Tail Artery Strips | EC50 = 14 nM | Inhibition of FPL 64176-induced contraction.[3][5] |
| Neurotransmitter Release | Rat Brain Slices (Hippocampus & Hypothalamus) | 0.1–1 µM | Enhanced K+-evoked efflux of acetylcholine and noradrenaline. |
| Cell Proliferation | Human Liver Cancer (HepG2) Cells | 0.1–10 nM | Promoted colony formation and growth. |
| Calcium Imaging | Ferret Ventricular Myocytes | 100 nM | Increased resting Ca2+ spark frequency. |
Signaling Pathway
This compound directly activates L-type voltage-gated calcium channels located on the plasma membrane. This leads to an increased influx of extracellular calcium (Ca2+) into the cytoplasm. The resulting elevation in intracellular Ca2+ concentration can trigger a variety of downstream signaling cascades and cellular responses, depending on the cell type.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is soluble in DMSO and ethanol up to 100 mM.
-
To prepare a 10 mM stock solution, dissolve 3.56 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Note: When preparing working solutions, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent effects on the cells.
Calcium Imaging Protocol
This protocol describes the use of this compound to study its effect on intracellular calcium dynamics in cultured cells using a fluorescent calcium indicator.
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer
-
This compound stock solution
-
Fluorescence microscope with an appropriate filter set for the chosen indicator and a camera for image acquisition
Experimental Workflow:
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Dye Loading: a. Prepare a loading solution of 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS. b. Remove the culture medium from the cells and wash once with HBSS. c. Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: After incubation, wash the cells three times with fresh, pre-warmed HBSS to remove extracellular dye.
-
Baseline Recording: a. Place the dish on the fluorescence microscope stage. b. Acquire baseline fluorescence images for a few minutes to establish a stable baseline.
-
Application of this compound: a. Prepare the desired concentration of this compound in HBSS. A starting concentration of 100 nM is recommended. b. Carefully add the this compound solution to the dish.
-
Data Acquisition: Immediately begin recording the changes in fluorescence intensity over time. The acquisition rate will depend on the kinetics of the expected response.
-
Data Analysis: a. Select regions of interest (ROIs) corresponding to individual cells. b. Measure the average fluorescence intensity within each ROI for each time point. c. Calculate the change in fluorescence relative to the baseline (ΔF/F0), where F is the fluorescence at a given time point and F0 is the baseline fluorescence.
Electrophysiology Protocol (Whole-Cell Patch-Clamp)
This protocol is designed to measure the effect of this compound on L-type calcium channel currents using the whole-cell patch-clamp technique.
Materials:
-
Isolated cells suitable for patch-clamping
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette pulling
-
Internal (pipette) solution
-
External (bath) solution
-
This compound stock solution
Solutions:
-
Internal Solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, 2 MgCl2 (pH adjusted to 7.2 with CsOH).
-
External Solution (in mM): 140 TEA-Cl, 10 BaCl2 (or CaCl2), 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH). Note: Ba2+ is often used as the charge carrier to increase current amplitude and reduce Ca2+-dependent inactivation.
Procedure:
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Cell Preparation: Place the dish with isolated cells on the microscope stage and perfuse with the external solution.
-
Seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Voltage Clamp: Hold the cell at a holding potential of -80 mV.
-
Current Elicitation: Elicit L-type calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) every 10 seconds.
-
Baseline Recording: Record stable baseline currents for several minutes.
-
Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 10-300 nM).
-
Data Acquisition: Record the current traces during and after drug application to observe the effect on current amplitude and kinetics.
-
Data Analysis: Measure the peak current amplitude before and after drug application to quantify the effect of this compound.
In Vitro Neurotransmitter Release Assay (from Brain Slices)
This protocol describes a method to measure the effect of this compound on depolarization-evoked neurotransmitter release from acute brain slices.
Materials:
-
Rodent brain (e.g., rat or mouse)
-
Vibratome or tissue chopper
-
Artificial cerebrospinal fluid (aCSF), oxygenated (95% O2 / 5% CO2)
-
High potassium (K+) aCSF for depolarization
-
This compound stock solution
-
HPLC system with electrochemical detection or other suitable method for neurotransmitter quantification (e.g., ELISA-based kits).
Solutions:
-
aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 glucose.
-
High K+ aCSF (in mM): 96.5 NaCl, 30 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 glucose.
Procedure:
-
Brain Slice Preparation: a. Anesthetize and decapitate the animal. b. Rapidly remove the brain and place it in ice-cold, oxygenated aCSF. c. Cut 300-400 µm thick slices of the desired brain region (e.g., hippocampus or striatum) using a vibratome. d. Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Pre-incubation: a. Transfer individual slices to vials containing 1 mL of oxygenated aCSF. b. Pre-incubate for 30 minutes at 37°C. c. For some neurotransmitters, pre-incubation with a radiolabeled precursor (e.g., [3H]-choline) may be necessary.
-
Basal Release: a. Replace the aCSF with 1 mL of fresh, pre-warmed aCSF. b. Incubate for 5 minutes to collect the basal release sample. c. Collect the supernatant for analysis.
-
Stimulated Release: a. Replace the aCSF with 1 mL of high K+ aCSF containing the desired concentration of this compound (e.g., 1 µM) or vehicle control. b. Incubate for 5 minutes. c. Collect the supernatant for analysis of stimulated release.
-
Quantification: a. Analyze the neurotransmitter content in the collected supernatants using a suitable method like HPLC-ECD. b. Express the stimulated release as a percentage of the total neurotransmitter content in the slice or as an increase over basal release.
Disclaimer: These protocols are intended as a guide. Optimal conditions, including cell type, drug concentration, and incubation times, may need to be determined empirically for each specific experimental setup. Always adhere to laboratory safety guidelines and institutional regulations when handling chemicals and biological materials.
References
- 1. Detection of evoked acetylcholine release in mouse brain slices - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. L-Type Ca2+ Channel Responses to Bay K 8644 in Stem Cell-Derived Cardiomyocytes Are Unusually Dependent on Holding Potential and Charge Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of evoked acetylcholine release in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. biorxiv.org [biorxiv.org]
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Preparation of S(-)-Bay k 8644 Stock Solutions
This document provides a detailed protocol for the preparation of stock solutions of this compound, a potent L-type Ca²⁺ channel activator. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.
Chemical and Physical Properties
This compound is a dihydropyridine derivative that acts as an agonist for L-type voltage-gated calcium channels, leading to an increase in calcium influx into cells.[1][2][3][4] This activity has made it a valuable tool in cardiovascular and neuroscience research.
Table 1: Properties of this compound
| Property | Value | Citations |
| Molecular Formula | C₁₆H₁₅F₃N₂O₄ | [1][2][3] |
| Molecular Weight | 356.3 g/mol | [1][2][3] |
| Appearance | Crystalline solid | [5] |
| Purity | ≥98% (HPLC) | [1][2] |
| CAS Number | 98625-26-4 | [1][2][3] |
| Storage (Solid) | Store at +4°C or -20°C | [1][2][5][6] |
Solubility Data
The solubility of this compound is a critical factor in the preparation of stock solutions. It is readily soluble in organic solvents but has limited solubility in aqueous solutions.
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Citations |
| DMSO | 100 mM (or up to 120 mg/mL) | [1][2][7] |
| Ethanol | 100 mM (or 50 mg/mL) | [1][2][3] |
| Dimethylformamide (DMF) | 50 mg/mL | [3] |
| Ethanol:PBS (pH 7.2) (1:9) | ~0.1 mg/mL | [3][5] |
| Water | Insoluble | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used solvent for this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.563 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, the required volume of DMSO can be calculated using the following formula:
Volume (mL) = (Mass (mg) / 356.3 g/mol ) / 10 mM * 1000
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.[7]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles.[4] Store the aliquots at -20°C or -80°C for long-term stability.[4][7][8] Stock solutions in DMSO are stable for at least one year when stored at -20°C and for up to two years at -80°C.[4]
Note on Aqueous Solutions: this compound is sparingly soluble in aqueous buffers.[5] To prepare a working solution in an aqueous medium, it is recommended to first dissolve the compound in ethanol and then dilute it with the desired aqueous buffer.[3][5] Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[5]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the preparation of an this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
Signaling Pathway
This diagram depicts the mechanism of action of this compound as an L-type calcium channel agonist.
Caption: this compound activates L-type Ca²⁺ channels.
References
- 1. (S)-(-)-Bay K 8644 (1546) by Tocris, Part of Bio-Techne [bio-techne.com]
- 2. rndsystems.com [rndsystems.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. (S)-(-)-Bay-K-8644 | Calcium Channel | TargetMol [targetmol.com]
- 8. Bay K 8644 | L-type Ca<sup>2+</sup> channel agonist | Hello Bio [hellobio.com]
Application Notes and Protocols for S(-)-Bay K 8644 in Cardiac Myocyte Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
S(-)-Bay K 8644 is a potent L-type calcium channel (LTCC) agonist belonging to the dihydropyridine class of compounds.[1] Unlike most dihydropyridines which are channel blockers, this compound enhances calcium influx through LTCCs, making it an invaluable tool for studying cardiac myocyte physiology and pathophysiology.[2][3] It achieves this by prolonging the open state of the channel and shifting the voltage dependence of activation to more negative potentials, thereby increasing the probability of channel opening at physiological membrane potentials.[4] This results in a positive inotropic effect, characterized by increased myocardial contractility.[1][3]
These application notes provide a comprehensive overview of the use of this compound in cardiac myocyte research, including detailed protocols for key experimental techniques.
Mechanism of Action
This compound selectively binds to the α1 subunit of the L-type calcium channel. This binding stabilizes the channel in an open conformation, leading to prolonged Ca2+ influx during membrane depolarization. The consequences of this enhanced calcium entry in cardiac myocytes include an increased action potential duration, elevated intracellular calcium transients, and augmented contractility.[3][5] It is important to note that the enantiomer, R(+)-Bay K 8644, acts as an LTCC antagonist. The racemic mixture, (±)-Bay K 8644, therefore exhibits a mixed effect.
Data Presentation
The following table summarizes the quantitative data for this compound in various cardiac myocyte experimental models.
| Parameter | Species/Cell Type | Concentration/Value | Experimental Focus |
| EC50 (for Ba2+ currents) | Guinea pig gastric myocytes | 32 nM | Electrophysiology |
| EC50 (racemate) | Not specified | 17.3 nM | General LTCC activation |
| KD | Atrial myocytes | 4.3 nM | Electrophysiology |
| Effective Concentration | Newborn rat ventricular cardiomyocytes | 1 µM | L-type calcium current density |
| Effective Concentration | Ferret ventricular myocytes | 100 nM | Ca2+ spark frequency |
| Inotropic Effects (Maximal) | Guinea pig atria | ~0.5 Hz stimulation | Contractility |
| Peak Current Increase (NF HVMs) | Non-failing human ventricular myocytes | 96 ± 12% | Electrophysiology |
| Peak Current Increase (F HVMs) | Failing human ventricular myocytes | 59 ± 8% | Electrophysiology |
Signaling Pathway of this compound
Caption: this compound enhances cardiac myocyte function by binding to L-type calcium channels.
Experimental Protocols
Stock Solution Preparation
This compound is soluble in DMSO and ethanol.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, light-protected microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, dissolve 3.56 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[4]
Electrophysiology: Whole-Cell Patch Clamp
This protocol is designed to measure the effects of this compound on L-type calcium currents in isolated cardiac myocytes.
Materials:
-
Isolated cardiac myocytes
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Perfusion system
Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with CsOH.
-
Pipette Solution (in mM): 130 Cs-aspartate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Li-GTP. Adjust pH to 7.2 with CsOH.
Experimental Workflow:
Caption: Workflow for assessing this compound effects using patch clamp.
Protocol:
-
Prepare isolated cardiac myocytes using standard enzymatic digestion protocols.
-
Fabricate patch pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a gigaohm seal on a single myocyte and then rupture the membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the pipette solution for 5-10 minutes.
-
Record baseline L-type calcium currents using a voltage-step protocol (e.g., holding potential of -80 mV, with depolarizing steps from -40 mV to +60 mV in 10 mV increments for 200 ms).
-
Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 100 nM).
-
Repeat the voltage-step protocol to record the effects of the drug.
-
Perfuse with the control external solution to wash out the drug and record recovery.
Calcium Imaging: Confocal Microscopy
This protocol is for visualizing the effect of this compound on intracellular calcium dynamics, such as Ca2+ transients and sparks.
Materials:
-
Isolated cardiac myocytes
-
Confocal microscope with a high-speed line-scanning mode
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Perfusion chamber
Solutions:
-
Loading Buffer: Tyrode's solution (in mM: 140 NaCl, 5 KCl, 1 MgCl2, 10 Glucose, 10 HEPES, pH 7.4) containing Fluo-4 AM (e.g., 5 µM) and Pluronic F-127 (0.02%).
-
Imaging Buffer: Tyrode's solution with 2 mM CaCl2.
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-Type Ca2+ Channel Responses to Bay K 8644 in Stem Cell-Derived Cardiomyocytes Are Unusually Dependent on Holding Potential and Charge Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-type Ca2+ channel responses to bay k 8644 in stem cell-derived cardiomyocytes are unusually dependent on holding potential and charge carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Reduced effects of BAY K 8644 on L-type Ca2+ current in failing human cardiac myocytes are related to abnormal adrenergic regulation - PMC [pmc.ncbi.nlm.nih.gov]
S(-)-Bay K 8644: Application Notes and Protocols for Stem Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
S(-)-Bay K 8644 is a potent and selective agonist of L-type voltage-gated calcium channels (L-VGCCs)[1][2]. As a member of the dihydropyridine class of compounds, it functions by promoting the open state of these channels, thereby increasing calcium influx into the cell[3]. This modulation of intracellular calcium concentration has significant implications for various cellular processes, including the differentiation and maturation of stem cells.
Calcium signaling is a critical regulator of cell fate decisions. In the context of stem cell biology, influx of Ca2+ through L-type channels can act as a second messenger, initiating downstream signaling cascades that influence gene expression and guide cells toward specific lineages[4]. This document provides detailed application notes and protocols for the use of this compound in stem cell differentiation, with a primary focus on neuronal differentiation and the functional maturation of cardiomyocytes.
Mechanism of Action
This compound is the (-)-S enantiomer of the chiral dihydropyridine Bay K 8644. While the racemic mixture and the (+)-R enantiomer can have different or even opposite effects (the latter acting as a channel blocker), the S(-)-enantiomer is a well-established L-type Ca2+ channel activator[5][6]. Upon binding to the α1 subunit of the L-type calcium channel, this compound stabilizes the channel in its open conformation. This leads to a prolonged influx of extracellular calcium ions down their electrochemical gradient. The resulting increase in cytosolic Ca2+ concentration activates various calcium-dependent signaling pathways, including those mediated by calmodulin-dependent kinase II (CaMKII) and the phosphatase calcineurin, which in turn regulate the activity of transcription factors such as CREB and NFAT, respectively[7][8]. These transcription factors then modulate the expression of genes integral to cellular differentiation and maturation.
Diagram 1: this compound Signaling Pathway in Stem Cell Differentiation
A diagram of the signaling cascade initiated by this compound.
Application 1: Promoting Neuronal Differentiation of Neural Stem Cells (NSCs)
This compound has been demonstrated to enhance the differentiation of NSCs into mature neurons. The activation of L-type calcium channels plays a crucial role in promoting neuronal differentiation and maturation[4]. The following protocol is a representative method for inducing neuronal differentiation in cultured murine NSCs, incorporating this compound to augment the process.
Quantitative Data: Effect of Bay K 8644 on Neuronal Differentiation
The following table summarizes the quantitative effect of Bay K 8644 on the differentiation of murine neural stem/progenitor cells into neurons after culture in a differentiative medium[4].
| Treatment Group | Concentration | Endpoint Measured | Result |
| Control | - | % of β-III-tubulin+/MAP2+ cells | Baseline |
| Bay K 8644 | 10 µM | % of β-III-tubulin+/MAP2+ cells | Significant Increase vs. Control |
| Nifedipine (Antagonist) | 5 µM | % of β-III-tubulin+/MAP2+ cells | Significant Decrease vs. Control |
Experimental Protocol: Neuronal Differentiation of NSCs
This protocol is adapted from established methods for NSC differentiation and incorporates the findings on Bay K 8644's effects[4][9][10].
Materials:
-
Neural Stem Cells (NSCs)
-
NSC Expansion Medium (e.g., DMEM/F12 with N2 supplement, B27 supplement, FGF-2, and EGF)
-
Poly-L-ornithine (15 µg/mL)
-
Laminin (10 µg/mL)
-
Neuronal Differentiation Medium (e.g., Neurobasal medium with N2 supplement, B27 supplement, L-glutamine)
-
This compound (Stock solution in DMSO, e.g., 10 mM)
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Plate Coating:
-
Coat 6-well plates with Poly-L-ornithine solution for at least 1 hour at 37°C.
-
Rinse wells twice with sterile DPBS.
-
Coat wells with Laminin solution for at least 2 hours at 37°C. Aspirate before use.
-
-
NSC Plating for Differentiation:
-
Harvest logarithmically growing NSCs and plate them onto the coated wells at a density of 2.5 - 5 x 10⁴ cells/cm² in NSC Expansion Medium.
-
Incubate for 48 hours to allow cells to attach and acclimate.
-
-
Initiation of Differentiation:
-
After 48 hours, aspirate the NSC Expansion Medium and replace it with Neuronal Differentiation Medium. This marks Day 0 of differentiation.
-
-
Treatment with this compound:
-
On Day 0, supplement the Neuronal Differentiation Medium with either:
-
Treatment Group: 10 µM this compound (diluted from stock).
-
Vehicle Control Group: An equivalent volume of DMSO.
-
-
Culture the cells in the supplemented medium for the duration of the differentiation period.
-
-
Maintenance:
-
Perform a half-medium change every 2-3 days with fresh Neuronal Differentiation Medium containing the respective treatment (this compound or DMSO).
-
-
Endpoint Analysis (e.g., Day 7-12):
-
After the desired differentiation period, cells can be fixed and processed for immunocytochemistry to quantify the percentage of differentiated neurons using markers such as β-III-tubulin (Tuj1) and MAP2.
-
Diagram 2: Experimental Workflow for NSC Differentiation
References
- 1. NMDAR blockade-induced neonatal brain injury: Reversal by the calcium channel agonist BayK 8644 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The molecular mode of action of the Ca agonist (-) BAY K 8644 on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of L-type Ca2+ channels in neural stem/progenitor cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (S)-(-)-Bay K 8644 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. jneurosci.org [jneurosci.org]
- 8. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differentiating Neural Stem Cells into Neurons & Glial Cells | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. stemcell.com [stemcell.com]
Application Notes and Protocols for S(-)-Bay k 8644-Induced Calcium Influx in Cells
Application Notes and Protocols for In Vivo Administration of S(-)-Bay k 8644
For Researchers, Scientists, and Drug Development Professionals
Introduction
S(-)-Bay k 8644 is a potent and selective agonist of L-type voltage-gated calcium channels (CaV1.x).[1] As a member of the dihydropyridine class of compounds, it is structurally related to calcium channel antagonists like nifedipine.[2] However, this compound functions to increase calcium influx by promoting a long-lasting mode of channel gating, thereby prolonging the open state of the channel.[2] This activity results in a range of physiological effects, making it a valuable pharmacological tool for in vivo research.
In vivo, this compound exhibits positive inotropic and vasoconstrictive effects, leading to increases in cardiac contractility and blood pressure. It also has demonstrated effects on the central nervous system, influencing behavior. These properties make this compound a useful agent for studying calcium channel function in various physiological and pathophysiological models, including cardiovascular conditions and neurological processes.
These application notes provide detailed protocols for the in vivo administration of this compound in rodent and canine models, along with data on its cardiovascular and behavioral effects.
Data Presentation
Cardiovascular Effects of this compound in Animal Models
| Animal Model | Administration Route | Dose Range | Key Cardiovascular Effects | Reference |
| Anesthetized Dogs | Intravenous | 1-100 µg/kg | Increased cardiac contractile force and diastolic blood pressure. | |
| Endotoxin-Shocked Rats | Intravenous | 10 µg/kg | Significantly elevated mean arterial pressure (MAP).[3] | [3] |
| Conscious, Normotensive Rats | Intravenous | Dose-dependent | Increased mean arterial pressure. | |
| Anesthetized Dogs | Intracoronary Infusion | 1.5-14.8 µ g/min | Increased regional myocardial contractility. | [4] |
| Isolated Perfused Rat Hearts | Perfusion | Dose-dependent | Increased heart rate and stimulated ANP secretion.[5] | [5] |
Behavioral Effects of this compound in Mice
| Administration Route | Dose Range | Key Behavioral Effects | Reference | |---|---|---|---|---| | Intraperitoneal (i.p.) | 0.05-0.5 mg/kg | Dose-dependent prolongation of immobility in the behavioral despair test.[6] |[6] | | Intraperitoneal (i.p.) | 2-4 mg/kg | Ataxia, decreased motor activity, Straub tail, arched back, limb clonus and tonus, increased sensitivity to auditory stimulation, and impaired rotorod performance (ED50 of 0.8 mg/kg).[7] |[7] | | Intracerebroventricular | 10-100 µg | Dose-dependent motor abnormalities, including self-biting and self-injurious behavior at the highest dose.[8] |[8] |
Signaling Pathway
The primary mechanism of action of this compound is the activation of L-type voltage-gated calcium channels. This leads to an increased influx of extracellular calcium ions into the cell, which then triggers various downstream signaling cascades depending on the cell type.
Caption: Signaling pathway of this compound.
Experimental Protocols
Protocol 1: In Vivo Cardiovascular Assessment in Anesthetized Rats
Objective: To evaluate the effects of intravenously administered this compound on cardiovascular parameters in anesthetized rats.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
Anesthetic (e.g., sodium pentobarbital, urethane)
-
Catheters for cannulation of the jugular vein and carotid artery
-
Pressure transducer and data acquisition system
-
ECG electrodes and amplifier
-
Surgical instruments
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic.
-
Shave and clean the surgical areas (neck and inguinal region).
-
Perform a tracheotomy to ensure a clear airway, if necessary.
-
-
Cannulation:
-
Isolate the right jugular vein and insert a catheter for intravenous drug administration.
-
Isolate the left carotid artery and insert a catheter connected to a pressure transducer to monitor mean arterial pressure (MAP) and heart rate (HR).
-
-
Stabilization:
-
Allow the animal to stabilize for at least 30 minutes after surgery until cardiovascular parameters are stable.
-
-
Drug Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the final dosing solution by diluting the stock solution in the vehicle. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline for a clear solution.
-
Administer the vehicle control intravenously and record baseline cardiovascular parameters for 15-30 minutes.
-
Administer this compound intravenously at the desired doses (e.g., starting from 1 µg/kg).
-
-
Data Collection and Analysis:
-
Continuously record MAP and HR throughout the experiment.
-
Analyze the changes in cardiovascular parameters from baseline following this compound administration.
-
Caption: Experimental workflow for cardiovascular assessment.
Protocol 2: Assessment of Behavioral Effects in Mice
Objective: To assess the behavioral effects of intraperitoneally administered this compound in mice.
Materials:
-
This compound
-
Vehicle (e.g., Saline with 10% DMSO and 20% SBE-β-CD)
-
Male BALB/c or C57BL/6 mice (20-25 g)
-
Behavioral testing apparatus (e.g., open field arena, rotarod)
-
Video recording equipment
Procedure:
-
Animal Acclimation:
-
Acclimate the mice to the housing and testing environment for at least one week prior to the experiment.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the final dosing solution. For intraperitoneal injection, a suspension can be made using 10% DMSO and 90% (20% SBE-β-CD in Saline).[1] Use sonication to aid dissolution.
-
-
Drug Administration:
-
Administer the vehicle control or this compound via intraperitoneal (i.p.) injection at the desired doses (e.g., 0.05 - 4 mg/kg).
-
-
Behavioral Observation:
-
Immediately after injection, place the mouse in the behavioral testing apparatus.
-
Record the animal's behavior for a set period (e.g., 30-60 minutes).
-
Observe for specific behaviors such as changes in motor activity, ataxia, Straub tail, and self-injurious behavior.
-
-
Specific Behavioral Tests:
-
Data Analysis:
-
Quantify the observed behaviors (e.g., distance traveled in the open field, latency to fall from the rotarod, duration of immobility in the forced swim test).
-
Compare the results between the control and this compound-treated groups.
-
Caption: Workflow for behavioral assessment in mice.
Important Considerations
-
Solubility: this compound is poorly soluble in water. Stock solutions are typically prepared in DMSO or ethanol. For in vivo administration, various formulations using co-solvents like PEG300, Tween-80, or solubilizing agents like SBE-β-CD are necessary.[1] It is crucial to ensure the final solution is suitable for the chosen administration route and does not cause adverse effects due to the vehicle.
-
Stereospecificity: The effects of Bay k 8644 are stereospecific. The S(-)-enantiomer is a potent L-type calcium channel agonist, while the R(+)-enantiomer acts as an antagonist. Therefore, it is essential to use the correct enantiomer for the desired effect.
-
Dose-Response: The effects of this compound are dose-dependent. It is recommended to perform a dose-response study to determine the optimal dose for the specific experimental model and desired outcome.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Appropriate anesthesia and analgesia should be used to minimize any pain or distress.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bay K8644 - Wikipedia [en.wikipedia.org]
- 3. BAY k 8644, a calcium channel agonist, reverses hypotension in endotoxin-shocked rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of intracoronary Bay k 8644, a calcium channel agonist, in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bay K 8644, a voltage-sensitive calcium channel agonist, facilitates secretion of atrial natriuretic polypeptide from isolated perfused rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BAY K 8644 enhances immobility in the mouse behavioral despair test, an effect blocked by nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The behavioral effects of the calcium agonist Bay K 8644 in the mouse: antagonism by the calcium antagonist nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Troubleshooting & Optimization
S(-)-Bay k 8644 solubility in DMSO vs ethanol
This technical support center provides guidance on the solubility of S(-)-Bay K 8644 in DMSO and ethanol, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
This compound is readily soluble in both DMSO and ethanol. The choice of solvent will depend on the specific requirements of your experiment, such as the tolerance of your cell line to a particular solvent.
Q2: What is the maximum stock solution concentration I can prepare for this compound in DMSO and ethanol?
You can prepare stock solutions of this compound up to 100 mM in both DMSO and ethanol. It is important to note that using fresh, anhydrous DMSO is recommended, as absorbed moisture can reduce the solubility of the compound.[1]
Q3: My this compound precipitated when I added it to my aqueous cell culture medium. What should I do?
Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Please refer to the troubleshooting guide below for a step-by-step approach to resolving this problem. Filtering the solution is generally not recommended as it will remove your active compound. The focus should be on preventing precipitation in the first place.[2]
Solubility Data
The following table summarizes the solubility of this compound in DMSO and ethanol.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 35.63 |
| Ethanol | 100 | 35.63 |
Data based on a molecular weight of 356.3 g/mol .
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.563 mg of this compound.
-
Dissolving: Add the appropriate volume of DMSO to the vial containing the this compound. In this example, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can aid in dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[2] Store the aliquots at -20°C or -80°C for long-term stability.[3][4]
Troubleshooting Guide
Issue: Compound Precipitation in Aqueous Media
Precipitation of this compound upon dilution into aqueous buffers or cell culture media is a common problem due to its hydrophobic nature.
Potential Causes and Solutions:
-
High Final Concentration: The final concentration of this compound in your aqueous solution may exceed its aqueous solubility limit.
-
Solution: Perform a serial dilution of your stock solution in the aqueous medium to achieve the desired final concentration. Avoid adding a large volume of the concentrated stock directly to the aqueous solution.[2]
-
-
Localized High Concentration: Adding the DMSO or ethanol stock directly to the full volume of aqueous media can create localized areas of high compound concentration, leading to precipitation.
-
Solution: Add the stock solution dropwise to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion.[2]
-
-
Low Temperature of Media: Adding a cold stock solution to cold media can decrease solubility.
-
Solution: Ensure your cell culture media is pre-warmed to 37°C before adding the compound.[2]
-
-
Solvent Concentration: The final concentration of DMSO or ethanol in your experiment may be too low to maintain the solubility of this compound.
-
Solution: While high concentrations of organic solvents can be toxic to cells, many cell lines can tolerate a final DMSO concentration of up to 0.5%.[2] Determine the maximum tolerable solvent concentration for your specific cell type and try to stay within that limit. Always include a vehicle control in your experiments with the same final solvent concentration.
-
-
pH of the Medium: The solubility of some compounds can be pH-dependent.
-
Solution: While cell culture media have a specific pH range, slight adjustments within the physiological tolerance of your cells might improve solubility.[2]
-
Visualizations
Caption: Workflow for Preparing this compound Solutions.
Caption: Troubleshooting Guide for this compound Precipitation.
References
S(-)-Bay K 8644 Technical Support Center: Stability and Storage Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of S(-)-Bay K 8644. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A: this compound as a solid powder is stable for years when stored under appropriate conditions.[1] For long-term storage, it is recommended to keep the powder at -20°C.[1] Some suppliers suggest storage at +4°C for the solid form. Always refer to the manufacturer's instructions provided with your specific lot. The compound should be protected from light.
Q2: What is the recommended way to prepare and store stock solutions of this compound?
A: Stock solutions of this compound can be prepared in organic solvents such as DMSO and ethanol. It is soluble up to 100 mM in both DMSO and ethanol. For in vivo experiments, co-solvents like PEG300 and Tween 80 can be used to improve aqueous solubility.[2][3]
For storage of stock solutions, it is recommended to:
-
Store at -20°C for up to one month.[4]
-
For longer-term storage, some sources suggest that organic solutions are stable for at least 20 days at room temperature, although refrigerated or frozen storage is preferable.
-
It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
A: Yes, this compound belongs to the dihydropyridine class of compounds, which are known to be sensitive to light. The dihydropyridine ring can undergo photo-oxidation, leading to the formation of its pyridine analog, which is inactive as an L-type calcium channel agonist. Therefore, it is crucial to protect the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q4: Can I store this compound in aqueous solutions?
A: It is not recommended to store this compound in aqueous solutions for more than one day.[1] The compound is sparingly soluble in aqueous buffers, and its stability is significantly reduced.[1] For experiments requiring aqueous dilutions, it is best to prepare them fresh from a stock solution in an organic solvent on the day of use.
Data Summary Tables
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | ≥ 4 years[1] | Protect from light |
| +4°C | As per manufacturer | Protect from light | |
| Stock Solution (in DMSO or Ethanol) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles, protect from light |
| Aqueous Dilution | +4°C | Not recommended for > 24 hours | Prepare fresh daily |
Table 2: Solubility Data
| Solvent | Solubility | Reference |
| DMSO | 100 mM | |
| Ethanol | 100 mM | |
| Dimethyl formamide (DMF) | ~50 mg/mL | [1] |
| Ethanol:PBS (pH 7.2) (1:9) | ~0.1 mg/mL | [1] |
| Water | Insoluble (< 0.1 mg/mL)[2] | [2] |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent or no biological effect observed. | 1. Degradation of the compound: Exposure to light or improper storage may have led to the degradation of this compound. | 1. Ensure the compound and its solutions are always protected from light. Use fresh stock solutions and prepare aqueous dilutions daily. Verify the storage conditions of the solid compound. |
| 2. Precipitation of the compound: The compound may have precipitated out of the solution, especially in aqueous media. | 2. Before use, visually inspect the solution for any precipitates. If precipitation is observed, gentle warming or sonication may help to redissolve the compound. Ensure the final concentration in your assay is below the solubility limit in that specific medium. | |
| 3. Incorrect solvent used for the experiment: The solvent itself might have an effect on the biological system or interact with this compound. | 3. Run appropriate vehicle controls in your experiments. Be aware that the choice of solvent can sometimes influence the activity of the compound.[5] | |
| Observed effect is opposite to the expected agonistic activity. | 1. Use of the wrong enantiomer: The (R)-(+)-enantiomer of Bay K 8644 is a calcium channel antagonist. | 1. Confirm the identity and purity of your compound. Ensure you have purchased and are using the S(-)-enantiomer for agonistic effects. |
| Difficulty dissolving the compound. | 1. Inappropriate solvent or concentration: Attempting to dissolve the compound in a solvent in which it has low solubility or at a concentration above its solubility limit. | 1. Refer to the solubility table and use an appropriate solvent like DMSO or ethanol to prepare a concentrated stock solution first. For aqueous solutions, prepare them by diluting the stock solution. Sonication may aid dissolution.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (Molecular Weight: 356.3 g/mol ), DMSO (anhydrous), sterile microcentrifuge tubes or amber vials.
-
Procedure:
-
Weigh out 3.56 mg of this compound powder in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube until the solid is completely dissolved. Gentle warming (to no more than 40°C) or sonication can be used to aid dissolution.
-
Aliquot the 10 mM stock solution into single-use, light-protected (amber or foil-wrapped) vials.
-
Store the aliquots at -20°C.
-
Protocol 2: Stability Assessment using HPLC (A General Guideline)
This protocol provides a general framework for assessing the stability of this compound. Specific parameters may need to be optimized for your equipment and experimental conditions.
-
Objective: To determine the degradation of this compound under various stress conditions.
-
Materials: this compound, HPLC-grade solvents (e.g., acetonitrile, methanol, water), buffers (e.g., phosphate buffer), acid (e.g., HCl), base (e.g., NaOH), oxidizing agent (e.g., H₂O₂), HPLC system with a UV detector, C18 column.
-
Procedure:
-
Preparation of Standard Solution: Prepare a known concentration of this compound in a suitable solvent (e.g., 100 µg/mL in methanol).
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix the standard solution with an equal volume of 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8 hours).
-
Alkaline Hydrolysis: Mix the standard solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a defined period.
-
Oxidative Degradation: Mix the standard solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.
-
Photostability: Expose the standard solution to a light source (e.g., UV lamp or daylight) for a defined period. Keep a control sample wrapped in foil.
-
-
HPLC Analysis:
-
Inject the stressed and control samples into the HPLC system.
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) and a C18 column.
-
Monitor the elution profile at a relevant wavelength (e.g., the λmax of this compound).
-
-
Data Analysis:
-
Compare the peak area of this compound in the stressed samples to the control sample to quantify the degradation.
-
Identify any new peaks that appear, which would represent degradation products.
-
-
Visualizations
Caption: Recommended workflow for storing and handling this compound.
Caption: A logical guide to troubleshooting inconsistent experimental results.
Caption: Simplified signaling pathway showing the action of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. (S)-(-)-Bay-K-8644 | Calcium Channel | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Bay K-8644 in different solvents acts as a transient calcium channel antagonist and a long-lasting calcium channel agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
S(-)-Bay k 8644 Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of S(-)-Bay k 8644. This information is intended for researchers, scientists, and drug development professionals to help them identify and mitigate potential experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the primary activity of this compound?
This compound is a potent agonist of L-type voltage-gated calcium channels (CaV1.x).[1] Its primary, on-target effect is to increase calcium influx through these channels by prolonging their open time, leading to positive inotropic and vasoconstrictive effects.[1]
Q2: Are there known off-target effects of this compound that could affect my experiments?
Yes, beyond its direct agonistic effect on L-type calcium channels, this compound has been observed to have several effects that may be considered "off-target" or context-dependent. These include:
-
Modulation of sarcoplasmic reticulum (SR) calcium release.
-
Interaction with cyclic nucleotide signaling pathways.
-
Dependence on G-protein activation for its agonistic activity.
-
Potential inhibition of autophagy (reported for the racemic mixture).
These effects are detailed in the troubleshooting guides below.
Q3: My cells are showing changes in intracellular calcium even under conditions where L-type calcium channel influx is blocked. Could this compound be responsible?
This is possible. This compound has been shown to increase the frequency of calcium sparks from the sarcoplasmic reticulum, a process that can be independent of calcium influx through the L-type calcium channels.[2] This suggests a functional interaction between the dihydropyridine receptors (the binding site of this compound) and ryanodine receptors on the SR.
Q4: The effect of this compound in my experiments is variable. What could be the cause?
The agonistic effect of Bay k 8644 has been shown to be dependent on the activation state of pertussis toxin-sensitive G-proteins.[3] In the presence of GTP-γ-S, which activates G-proteins, the agonistic effect of Bay k 8644 is enhanced. Conversely, pretreatment with pertussis toxin, which inactivates certain G-proteins, can lead to an inhibitory effect of Bay k 8644 on calcium channel currents.[3] Therefore, the G-protein signaling status of your experimental system could be a source of variability.
Troubleshooting Guides
Issue 1: Unexpected Changes in Sarcoplasmic Reticulum (SR) Calcium Release
Symptoms:
-
You observe an increase in the frequency of spontaneous calcium release events (calcium sparks) from the SR in the presence of this compound, even when extracellular calcium is removed or L-type calcium channels are blocked by other means.
-
Alterations in the gain of calcium-induced calcium release (CICR).
Potential Cause: this compound may be indirectly modulating the activity of ryanodine receptors (RyRs) on the sarcoplasmic reticulum. While direct binding to RyRs has not been demonstrated, a functional coupling between the dihydropyridine receptor and RyRs could be affected by this compound binding to its primary target.[2]
Quantitative Data Summary:
| Parameter | Value | Cell Type | Reference |
| Increase in Ca2+ spark frequency | 466 ± 90% of control | Ferret ventricular myocytes | [2] |
| Concentration of Bay k 8644 | 100 nmol/L | Ferret ventricular myocytes | [2] |
Experimental Protocol to Investigate SR Ca2+ Release:
-
Cell Preparation: Isolate ventricular myocytes from ferret hearts.
-
Calcium Imaging: Load cells with the fluorescent calcium indicator Fluo-3 AM.
-
Microscopy: Use a laser scanning confocal microscope to visualize and quantify localized calcium release events (sparks) in resting cells.
-
Experimental Conditions: Perfuse cells with a control solution, followed by a solution containing 100 nM this compound. To test for independence from Ca2+ influx, experiments can be repeated in a Ca2+-free external solution.
-
Data Analysis: Measure and compare the frequency, amplitude, and spatial spread of calcium sparks before and after drug application.
Logical Relationship Diagram:
Caption: this compound's indirect modulation of Ryanodine Receptors.
Issue 2: this compound Effect is Altered in the Presence of Cyclic Nucleotide Modulators
Symptoms:
-
The expected agonistic effect of this compound on L-type calcium channels is diminished or absent when cyclic nucleotide signaling pathways (e.g., those involving cAMP or cGMP) are activated.
-
This compound appears to counteract the inhibitory effects of cyclic nucleotide pathway activation on calcium currents.
Potential Cause: this compound can interfere with the inhibitory modulation of L-type calcium channels by cyclic nucleotide-dependent signaling cascades. This suggests that the binding of this compound can override the regulatory effects of these pathways.
Experimental Protocol to Investigate Cyclic Nucleotide Interaction:
-
Cell Type: Guinea pig gastric antrum myocytes.
-
Electrophysiology: Use the whole-cell patch-clamp technique to measure barium currents (IBa) through L-type calcium channels.
-
Experimental Conditions:
-
Record baseline IBa.
-
Apply an activator of a cyclic nucleotide pathway (e.g., a cAMP or cGMP analog) and observe the inhibition of IBa.
-
In the continued presence of the cyclic nucleotide activator, co-apply this compound and observe the effect on IBa.
-
-
Data Analysis: Compare the magnitude of IBa under the different conditions to determine if this compound prevents or reverses the inhibition caused by the cyclic nucleotide pathway activation.
Signaling Pathway Diagram:
Caption: this compound interaction with cyclic nucleotide signaling.
Issue 3: The Agonistic Effect of this compound is Inconsistent or Becomes Inhibitory
Symptoms:
-
The magnitude of the agonistic effect of this compound on calcium currents varies between experiments or cell preparations.
-
In some cases, this compound may even inhibit calcium currents.
Potential Cause: The agonistic action of Bay k 8644 can be dependent on the activation of a pertussis toxin-sensitive G-protein.[3] The basal level of G-protein activation in your cells can therefore influence the drug's effect. If these G-proteins are inactivated, the effect of Bay k 8644 can switch from agonistic to antagonistic.
Experimental Protocol to Test for G-Protein Dependence:
-
Cell Type: Cultured rat dorsal root ganglion neurons.
-
Electrophysiology: Use the whole-cell patch-clamp technique to record voltage-activated calcium channel currents.
-
Experimental Conditions:
-
Control: Record calcium currents before and after application of 5 µM Bay k 8644.
-
G-protein Activation: Include 500 µM GTP-γ-S in the patch pipette solution to constitutively activate G-proteins and repeat the Bay k 8644 application.
-
G-protein Inhibition: Pretreat cells with pertussis toxin to inactivate Gi/o proteins and then test the effect of Bay k 8644.
-
-
Data Analysis: Compare the percentage change in calcium current induced by Bay k 8644 under the three conditions.
Experimental Workflow Diagram:
Caption: Workflow to test for G-protein dependence of this compound.
Issue 4: Observation of Autophagy Inhibition
Symptoms:
-
You are studying autophagy and notice a decrease in autophagic flux (e.g., reduced LC3-II turnover, accumulation of p62) in cells treated with Bay k 8644.
Potential Cause: The racemic mixture (±)-Bay K 8644 is known to inhibit autophagy. While the specific effect of the S(-) enantiomer alone on autophagy is not well-documented, it is plausible that it contributes to this effect. The mechanism is thought to be related to the modulation of intracellular calcium, as calcium signaling is a known regulator of autophagy.
Troubleshooting Steps:
-
Confirm Autophagy Inhibition: Use multiple assays to confirm autophagy inhibition, such as monitoring LC3-II levels by western blot in the presence and absence of lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine) and assessing p62/SQSTM1 degradation.
-
Consider Alternative L-type Channel Agonists: If the primary goal is L-type channel activation without affecting autophagy, consider using a different agonist and test its effect on autophagy in your system.
-
Control for Calcium Dysregulation: To determine if the effect is due to general calcium overload rather than a specific off-target effect, use other methods to raise intracellular calcium and observe the impact on autophagy.
References
- 1. Autophagy: cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagy in the presynaptic compartment in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bay K 8644, a voltage-sensitive calcium channel agonist, facilitates secretion of atrial natriuretic polypeptide from isolated perfused rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing S(-)-Bay k 8644 concentration for cell culture
Welcome to the technical support center for S(-)-Bay k 8644, a potent L-type calcium channel agonist. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the use of this compound.
1. How do I dissolve this compound and prepare stock solutions?
This compound is sparingly soluble in aqueous solutions but has good solubility in organic solvents.[1]
-
Recommended Solvents: The preferred solvents for preparing stock solutions are dimethyl sulfoxide (DMSO) and ethanol.[2] It is soluble up to 100 mM in both DMSO and ethanol.[2]
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
To aid dissolution, sonication is recommended.[3] For aqueous buffers, first dissolve the compound in ethanol and then dilute with the aqueous buffer.[1]
-
-
Storage: Store stock solutions at -20°C or -80°C for long-term stability.[3] Aqueous working solutions are not recommended for storage for more than one day.[1]
2. What is the optimal concentration of this compound for my cell type?
The optimal concentration of this compound is highly dependent on the cell type and the specific experimental goals. It is crucial to perform a dose-response experiment to determine the optimal concentration for your particular cell line.
-
General Concentration Range: The effective concentration can range from nanomolar (nM) to micromolar (µM).[3][4]
-
Starting Concentrations: A good starting point for many cell types is in the low nanomolar range (1-10 nM).[5]
-
See Table 1 for a summary of effective concentrations used in various cell types.
3. I am not observing the expected agonist effect of this compound. What could be the reason?
Several factors can contribute to a lack of response to this compound:
-
Cell Line Specificity: The expression and sensitivity of L-type calcium channels can vary significantly between different cell lines. Stem cell-derived cardiomyocytes, for instance, have shown atypical responses to this compound compared to primary cardiac cells.[6][7]
-
Experimental Conditions: The response to this compound can be influenced by factors such as the holding potential of the cell membrane and the charge carrier (Ca²⁺ vs. Ba²⁺) used in electrophysiology experiments.[6][7]
-
Compound Degradation: Ensure that the compound has been stored correctly and that the working solutions are freshly prepared.
-
G-Protein Activation: In neuronal cells, the agonist effect of Bay k 8644 on L-type calcium channels is promoted by the activation of a pertussis toxin-sensitive G-protein.[8]
4. Is this compound cytotoxic?
At higher concentrations, this compound can induce cytotoxicity. For example, in HepG2 human liver cancer cells, concentrations of 25 nM and 100 nM were found to stimulate cell death.[5] It is essential to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line.
5. What is the mechanism of action of this compound?
This compound is a dihydropyridine derivative that acts as a specific agonist for L-type voltage-gated calcium channels.[1] It binds to the channel and promotes its open state, leading to an increased influx of calcium ions (Ca²⁺) into the cell.[9] This influx of Ca²⁺ can trigger various downstream signaling pathways, depending on the cell type.
Data Summary
Table 1: Effective Concentrations of this compound in Different Cell Types
| Cell Type | Effective Concentration | Observed Effect | Reference |
| Gastric Myocytes (guinea pig) | 3–30 µM | Enhanced Ca²⁺ channel activity | [3][4] |
| A7r5 Smooth Muscle Cells | 100 nM | Increased whole-cell Ca²⁺ currents | [4] |
| Rat Tail Artery Strips | EC₅₀: 14 nM | Inhibition of FPL 64176-induced contraction | [3][4] |
| Newborn Rat Ventricular Cardiomyocytes | 1 µM | Increased L-type calcium current density | [9] |
| HepG2 (Human Liver Cancer) Cells | 0.1–10 nM | Promoted colony formation and growth | [5] |
| Stem Cell-Derived Cardiomyocytes | Up to 1000 nM | Little effect on Ca²⁺ channel current amplitude under certain conditions | [6] |
| Rat Dorsal Root Ganglion Neurons | 5 µM | Potentiation of sustained Ca²⁺ channel current | [8] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Calcium Flux Assay
This protocol provides a general guideline for determining the optimal concentration of this compound for a specific cell line using a fluorescent calcium indicator.
Materials:
-
Cells of interest cultured in appropriate plates (e.g., 96-well black, clear bottom plates)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fluorescent calcium indicator (e.g., Fluo-4 AM, Cal-520 AM)
-
Pluronic F-127 (for aiding dye loading)
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer
-
Positive control (e.g., ionomycin)
-
Negative control (vehicle, e.g., DMSO)
-
Fluorometric plate reader
Procedure:
-
Cell Plating: Plate cells at an appropriate density in a 96-well plate and allow them to adhere and reach the desired confluency.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator in HBSS according to the manufacturer's instructions. A final concentration of 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 is a common starting point.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.
-
-
Wash: Gently wash the cells two to three times with HBSS to remove excess dye.
-
Compound Preparation: Prepare a series of dilutions of this compound in HBSS from your stock solution. A common range to test is 1 nM to 10 µM. Also, prepare solutions for your positive and negative controls.
-
Calcium Flux Measurement:
-
Place the plate in the fluorometric plate reader and set the appropriate excitation and emission wavelengths for your chosen dye (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for a few minutes.
-
Add the different concentrations of this compound, positive control, and negative control to the respective wells.
-
Record the change in fluorescence over time. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the negative control.
-
Plot the normalized fluorescence change against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀ (half-maximal effective concentration).
-
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Simplified signaling pathway of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. (S)-(-)-Bay-K-8644 | Calcium Channel | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The calcium channel agonist Bay K 8644 promotes the growth of human liver cancer HepG2 cells in vitro: suppression with overexpressed regucalcin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-Type Ca2+ Channel Responses to Bay K 8644 in Stem Cell-Derived Cardiomyocytes Are Unusually Dependent on Holding Potential and Charge Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-type Ca2+ channel responses to bay k 8644 in stem cell-derived cardiomyocytes are unusually dependent on holding potential and charge carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The agonist effect of Bay K 8644 on neuronal calcium channel currents is promoted by G-protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: S(-)-Bay k 8644 Photostability in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the photostability of S(-)-Bay k 8644. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to light?
A1: Yes, this compound belongs to the 1,4-dihydropyridine (DHP) class of compounds, which are known to be light-sensitive.[1][2][3] Exposure to light, particularly in the UV spectrum, can lead to photodegradation.
Q2: What happens to this compound when it's exposed to light?
A2: The primary photodegradation pathway for dihydropyridines like this compound is the oxidation of the dihydropyridine ring to its pyridine derivative.[2][3] This transformation results in a complete loss of its pharmacological activity as an L-type calcium channel agonist. In some cases, secondary photoproducts may also be formed.[1][2]
Q3: How does this photodegradation affect my experiments?
A3: Photodegradation can lead to a significant decrease in the effective concentration of this compound in your experimental solution, resulting in reduced or inconsistent biological effects. This can manifest as a diminished response in cellular assays or animal models.[4] Furthermore, the degradation products could potentially have off-target effects or even induce phototoxicity through the formation of reactive oxygen species.[2][3]
Q4: What are the recommended storage and handling conditions for this compound?
A4: To minimize degradation, this compound should be handled with care to avoid light exposure.
-
Solid Compound: Store in a light-protected container at either +4°C or -20°C, as recommended by the supplier.[2][5][6]
-
Stock Solutions: Prepare stock solutions in organic solvents like DMSO or ethanol.[2][5][6] These solutions should be stored in amber vials or tubes wrapped in aluminum foil at -20°C for up to one month.
-
Aqueous Solutions: Prepare aqueous working solutions fresh on the day of the experiment and protect them from light. It is not recommended to store aqueous solutions for more than one day.
Q5: How can I protect my this compound solutions during an experiment?
A5: During your experiment, it is crucial to minimize light exposure. Use amber-colored or foil-wrapped culture plates, flasks, and reservoirs. When possible, conduct experimental manipulations under low-light conditions or with filtered light (e.g., using a red or yellow safety light).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker-than-expected biological response. | Photodegradation of this compound due to light exposure. | 1. Prepare fresh solutions of this compound for each experiment.2. Protect all solutions and experimental setups from light by using amber vials, foil wrapping, and minimizing ambient light.3. Include a "dark control" in your experimental design to assess the baseline activity of a light-protected sample. |
| High variability between replicate experiments. | Inconsistent light exposure between experimental runs. | 1. Standardize your experimental setup to ensure consistent light conditions for all replicates.2. Document the lighting conditions during your experiments.3. Consider performing critical steps in a darkroom or under a safety light. |
| Unexpected cellular toxicity or off-target effects. | Formation of phototoxic degradation products. | 1. Minimize light exposure to prevent the formation of these byproducts.2. If phototoxicity is suspected, perform control experiments with light-exposed vehicle solutions. |
Quantitative Data on Photostability
While specific kinetic data for the photodegradation of this compound is not extensively available in the public domain, the following table summarizes the general photostability characteristics of dihydropyridines.
| Parameter | Observation for Dihydropyridines | Implication for this compound |
| Primary Degradation Product | Pyridine derivative[2][3] | Loss of L-type calcium channel agonist activity. |
| Degradation Rate | Generally rapid in solution when exposed to UV and/or ambient light.[2] | Solutions should be freshly prepared and protected from light. |
| Effect of Solvent | Photodegradation is typically faster in solution than in a solid state.[2][3] | Store the compound as a solid and prepare solutions as needed. |
| Influencing Factors | Light intensity and wavelength (UV is more damaging), duration of exposure, and presence of photosensitizers. | Minimize exposure to high-intensity light and UV sources. |
Experimental Protocols
Protocol for Assessing the Photostability of this compound in Solution
This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing.[7][8][9]
Objective: To determine the rate of degradation of this compound in a specific experimental buffer when exposed to a controlled light source.
Materials:
-
This compound
-
Solvent (e.g., DMSO)
-
Experimental buffer (e.g., cell culture medium, physiological saline)
-
Photostability chamber with a calibrated light source (e.g., Xenon lamp with filters to simulate D65/ID65 daylight emission spectra)
-
Amber and clear vials/tubes
-
Aluminum foil
-
HPLC system with a suitable column and UV detector
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).
-
Preparation of Test Solutions:
-
Dilute the stock solution to the final experimental concentration in the desired buffer.
-
Aliquot the test solution into two sets of containers: one set of clear containers for light exposure and one set of amber containers (or clear containers wrapped in aluminum foil) for the "dark control".
-
-
Light Exposure:
-
Place the clear containers in the photostability chamber.
-
Place the dark control containers in the same chamber, ensuring they are completely shielded from light.
-
Expose the samples to a controlled light source. According to ICH Q1B, a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m² is recommended for confirmatory studies.[7]
-
-
Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from both the light-exposed and dark control samples.
-
Analysis:
-
Immediately analyze the samples by a validated stability-indicating HPLC method to quantify the remaining concentration of this compound.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for both the light-exposed and dark control samples.
-
Calculate the degradation rate constant and the half-life of this compound under the specific light conditions.
-
Visualizations
Caption: Workflow for assessing this compound photostability.
Caption: Impact of photodegradation on this compound's mechanism of action.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The long-term down-regulation of dihydropyridine receptors by Bay K 8644 in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bay K-8644 in different solvents acts as a transient calcium channel antagonist and a long-lasting calcium channel agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium channel agonist, (+/-)-Bay K8644, causes a transient increase in striatal monoamine oxidase activity in Balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Preventing S(-)-Bay k 8644 precipitation in aqueous solutions
Welcome to the technical support center for S(-)-Bay k 8644. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a focus on preventing its precipitation in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent agonist of L-type voltage-gated calcium channels (CaV1.x).[1] Its primary mechanism of action is to increase the influx of calcium ions (Ca2+) into cells by prolonging the open time of these channels.[2] This leads to various physiological effects, including positive inotropic and vasoconstrictive actions.
Q2: Why does this compound precipitate in my aqueous experimental solutions?
A2: this compound is a hydrophobic molecule with very low intrinsic solubility in water and aqueous buffers. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the aqueous medium. This can happen during the dilution of a concentrated stock solution (e.g., in DMSO or ethanol) into your experimental buffer or cell culture medium.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is recommended to prepare a high-concentration stock solution in one of these solvents. For example, it is soluble up to 100 mM in both DMSO and ethanol.
Q4: How should I store my this compound stock solution?
A4: Concentrated stock solutions of this compound in DMSO or ethanol should be stored at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q5: Is this compound sensitive to light?
A5: Yes, like other dihydropyridine compounds, Bay k 8644 is known to be sensitive to light, particularly UV radiation. Exposure to light can lead to its degradation. Therefore, it is crucial to protect solutions containing this compound from light by using amber vials or by covering the containers with aluminum foil.
Troubleshooting Guide: Preventing Precipitation
This guide addresses common issues related to this compound precipitation in a question-and-answer format.
Q1: I observed immediate precipitation when I added my this compound stock solution to my aqueous buffer. What went wrong?
A1: This is a common issue and is likely due to the rapid change in solvent polarity, causing the hydrophobic this compound to crash out of solution. To avoid this, it is crucial to add the stock solution to the aqueous buffer slowly and with vigorous mixing or vortexing. This helps to disperse the compound quickly and avoid localized high concentrations that exceed the solubility limit.
Q2: My this compound solution was clear initially but became cloudy over time. Why is this happening?
A2: This phenomenon, known as delayed precipitation, can occur for several reasons:
-
Temperature Changes: The solubility of this compound may decrease at lower temperatures. If your experiment is conducted at a temperature lower than that at which the solution was prepared, precipitation may occur.
-
Interaction with Buffer Components: Certain salts or other components in your buffer system could potentially interact with this compound over time, reducing its solubility.
-
pH Shift: Although specific data on the pH-solubility profile of this compound is limited, significant changes in the pH of your experimental medium could affect its solubility.
It is highly recommended to prepare fresh aqueous working solutions of this compound for each experiment and use them promptly.
Q3: Can I do anything to rescue a solution that has already precipitated?
A3: In some cases, gentle warming and sonication of the solution may help to redissolve the precipitate. However, it is important to be cautious with heating, as it could potentially degrade the compound. The best practice is to prepare a fresh solution.
Q4: Are there any additives that can improve the solubility of this compound in aqueous solutions for in vivo experiments?
A4: Yes, for in vivo studies, various formulation strategies can be employed to enhance the solubility and bioavailability of hydrophobic compounds like this compound. These often involve the use of co-solvents and surfactants. A common formulation includes a mixture of DMSO, PEG300 (polyethylene glycol 300), and Tween 80 (polysorbate 80) in saline.
Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 35.63 |
| Ethanol | 100 | 35.63 |
Data is based on a molecular weight of 356.3 g/mol . Batch-specific molecular weights may vary.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weigh the desired amount of this compound powder in a suitable light-protected vial.
-
Add the appropriate volume of high-purity DMSO or ethanol to achieve the desired concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution
-
Bring the stock solution of this compound and the aqueous experimental buffer to room temperature.
-
While vigorously vortexing the aqueous buffer, slowly add the required volume of the stock solution drop-wise to achieve the final desired concentration.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous solution is low (typically ≤ 0.1%) to minimize potential solvent effects on the biological system.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for immediate use.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound signaling pathway.
References
Troubleshooting inconsistent results with S(-)-Bay k 8644
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the L-type calcium channel agonist, S(-)-Bay K 8644. Inconsistent experimental outcomes can be a significant challenge, and this guide aims to address common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing a weaker-than-expected agonistic effect, or even an inhibitory effect, of this compound?
A1: This is a common issue that can arise from several factors, the most critical being the enantiomeric purity of your compound.
-
Enantiomeric Purity: this compound is the agonist enantiomer, while the R(+)-enantiomer is a calcium channel antagonist.[1] If you are using a racemic mixture ((±)-Bay K 8644) or a batch of this compound with significant R(+) contamination, the antagonistic effects of the R(+) isomer can counteract the agonistic effects of the S(-) isomer, leading to a diminished or even an apparent inhibitory response. Always ensure you are using a high-purity S(-)-enantiomer.
-
Concentration: The dose-response relationship of Bay K 8644 can be complex. While it is an agonist at lower concentrations, some studies have reported that higher concentrations can lead to inhibitory effects. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
-
Compound Degradation: this compound, a dihydropyridine, is sensitive to light and can degrade, losing its activity.[2][3] Proper storage and handling are essential to maintain its efficacy.
Q2: My this compound solution appears to have lost potency over time. What could be the cause?
A2: Loss of potency is often related to improper storage and handling.
-
Light Sensitivity: Dihydropyridines are notoriously light-sensitive.[2][3] Exposure to light can cause photodegradation, leading to a loss of pharmacological activity.[2][3] Always protect your stock solutions and experimental samples from light by using amber vials and minimizing exposure to ambient light.
-
Storage Temperature: Stock solutions of this compound should be stored at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles, which can degrade the compound. It is recommended to aliquot stock solutions into smaller, single-use volumes.
-
Solution Stability: Aqueous solutions of Bay K 8644 are not recommended for storage for more than one day.[4] Prepare fresh dilutions in your experimental buffer from a frozen stock solution for each experiment.
Q3: I am having trouble dissolving this compound. What is the recommended procedure?
A3: this compound has poor solubility in aqueous solutions.
-
Recommended Solvents: For stock solutions, organic solvents such as DMSO and ethanol are recommended.
-
Preparation of Aqueous Solutions: To prepare a working solution in an aqueous buffer, it is advised to first dissolve the compound in a small amount of DMSO or ethanol and then dilute it with the aqueous buffer of choice.[4] Be aware that high concentrations of organic solvents can have effects on your biological system, so it is important to include appropriate vehicle controls in your experiments.
Q4: The effect of this compound seems to diminish with prolonged exposure in my cell culture experiments. Why is this happening?
A4: Prolonged exposure to this compound can lead to the downregulation of L-type calcium channels. This means that the cells reduce the number of these channels on their surface, leading to a diminished response to the agonist over time. When designing long-term experiments, consider this potential for receptor desensitization and downregulation.
Q5: Are there any experimental conditions that can influence the activity of this compound?
A5: Yes, the activity of this compound is highly dependent on the membrane potential of the cell. The compound has a greater effect on depolarized cells. Therefore, the resting membrane potential of your cells and the ionic composition of your buffers can significantly impact the observed agonist activity.
Quantitative Data Summary
| Parameter | Value | Cell/Tissue Type | Reference |
| EC50 (this compound) | 32 nM | Guinea pig gastric myocytes (for Ba2+ currents) | [1] |
| EC50 ((±)-Bay K 8644) | 17.3 nM | Not specified | |
| Effective Concentration Range | 3 - 30 µM | Smooth muscle L-type Ca2+ channels | [1] |
| Solubility in DMSO | ~100 mM | ||
| Solubility in Ethanol | ~100 mM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO or 200 proof ethanol
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a stock solution, for example, 10 mM, by dissolving the appropriate amount of this compound in anhydrous DMSO or ethanol.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Protocol for Cell-Based Calcium Influx Assay
-
Materials:
-
Cells expressing L-type calcium channels
-
Cell culture medium
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., KCl to induce depolarization)
-
Fluorescence plate reader or fluorescence microscope
-
-
Procedure:
-
Plate cells in a 96-well black, clear-bottom plate and culture overnight.
-
Load the cells with a fluorescent calcium indicator according to the manufacturer's instructions.
-
Wash the cells with HBSS to remove excess dye.
-
Prepare a dilution series of this compound in HBSS from the stock solution. Also, prepare vehicle and positive controls.
-
Add the this compound dilutions and controls to the respective wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader or microscope.
-
Analyze the data by calculating the change in fluorescence intensity relative to the baseline.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for a cell-based calcium influx assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Impact of holding potential on S(-)-Bay k 8644 activity in patch clamp
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing S(-)-Bay k 8644 in patch clamp experiments. It specifically addresses the critical role of holding potential in modulating the activity of this L-type calcium channel agonist.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing the expected potentiation of L-type calcium channel currents with this compound?
A1: The agonistic effects of this compound are highly dependent on the holding potential (V_h_). If the cell is held at a relatively depolarized potential (e.g., -40 mV), the agonistic effects of this compound can be significantly diminished.[1][2] This is because at more depolarized potentials, a larger fraction of L-type calcium channels are in an inactivated state, to which this compound has a lower affinity or a different modulatory effect. To enhance the agonistic activity, it is recommended to use a more hyperpolarized holding potential, such as -60 mV or lower.[1][2]
Q2: What is the expected effect of this compound on the voltage-dependence of activation?
A2: this compound typically causes a leftward shift in the voltage-dependence of activation for L-type calcium channels.[3] This means that the channels will activate at more negative membrane potentials in the presence of the drug. The magnitude of this shift can be influenced by the holding potential. For instance, in non-failing human ventricular myocytes held at -70 mV, this compound caused a significant leftward shift in the half-maximal activation voltage (V_0.5_).[3]
Q3: Does the choice of charge carrier (Ca²⁺ vs. Ba²⁺) influence the observed effect of this compound?
A3: Yes, the choice of charge carrier can significantly impact the observed effects. Using barium (Ba²⁺) as the charge carrier in place of calcium (Ca²⁺) can relieve calcium-dependent inactivation of the L-type calcium channel.[1] This can lead to larger and more consistent potentiation of currents by this compound, especially when combined with a hyperpolarized holding potential.[1][2]
Q4: I am observing a decrease in current at higher concentrations of Bay k 8644. Is this expected?
A4: While this compound is the agonistic enantiomer, the racemic mixture (Bay k 8644) also contains the R(+)-enantiomer, which acts as an antagonist.[4][5] At higher concentrations of the racemic mixture, the antagonistic effects of the R(+)-enantiomer can become more prominent, leading to a reduction in current.[5] Even with the pure S(-)-enantiomer, some antagonistic properties have been noted at very high concentrations.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Minimal or no increase in L-type Ca²⁺ current with this compound. | Holding potential is too depolarized (e.g., -40 mV), promoting channel inactivation.[1] | Set the holding potential to a more hyperpolarized value, such as -60 mV or -70 mV.[1][3] |
| Cell health is poor, leading to rundown of the Ca²⁺ current. | Ensure good cell viability and minimal current rundown (<10%) during the experiment.[3] | |
| The L-type calcium channels in the specific cell type have reduced sensitivity to this compound. | Consider using Ba²⁺ as the charge carrier to minimize Ca²⁺-dependent inactivation and potentially enhance the drug's effect.[1] | |
| Inconsistent or variable responses to this compound between cells. | Heterogeneity in the expression or phosphorylation state of L-type Ca²⁺ channels within the cell population.[1] | Increase the number of recorded cells to obtain a statistically significant average response. |
| The holding potential is not being consistently maintained across experiments. | Calibrate and monitor the patch clamp amplifier carefully to ensure a stable holding potential. | |
| Observed shift in the current-voltage (I-V) relationship is smaller than expected. | The basal activation of the L-type Ca²⁺ channels is already shifted to the left in the experimental model.[3] | Compare the baseline V_0.5 of your cells to published values for similar cell types. |
| Suboptimal concentration of this compound is being used. | Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. |
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on L-type calcium channel properties at different holding potentials, as reported in the literature.
Table 1: Effect of Holding Potential on this compound-induced Current Enhancement
| Cell Type | Holding Potential (mV) | Charge Carrier | This compound Concentration | Peak Current Increase (%) | Reference |
| Stem Cell-Derived Cardiomyocytes | -40 | Ca²⁺ | up to 1000 nM | ~6.4% | [1] |
| Stem Cell-Derived Cardiomyocytes | -60 | Ba²⁺ | 300 nM | Variable, but significantly enhanced | [1] |
| Non-failing Human Ventricular Myocytes | -70 | Ca²⁺ | Not specified | 96 ± 12% | [3] |
| Failing Human Ventricular Myocytes | -70 | Ca²⁺ | Not specified | 59 ± 8% | [3] |
Table 2: Effect of this compound on Voltage of Half-Maximal Activation (V_0.5_)
| Cell Type | Holding Potential (mV) | Basal V_0.5_ (mV) | V_0.5_ with this compound (mV) | ΔV_0.5_ (mV) | Reference |
| Non-failing Human Ventricular Myocytes | -70 | 0.43 ± 1.95 | -8.94 ± 1.80 | -9.25 ± 1.30 | [3] |
| Failing Human Ventricular Myocytes | -70 | -1.78 ± 1.80 | -6.65 ± 2.08 | -4.87 ± 1.26 | [3] |
Experimental Protocols
Whole-Cell Patch Clamp Recording of L-type Ca²⁺ Currents
This protocol is a generalized procedure based on methodologies cited in the provided literature.[3]
-
Cell Preparation: Isolate and prepare cells (e.g., cardiomyocytes, neurons) according to standard laboratory protocols.
-
Electrode and Solution Preparation:
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with internal solution.
-
Internal Solution (example): 120 mM CsCl, 20 mM TEA-Cl, 5 mM Mg-ATP, 0.1 mM GTP-Tris, 10 mM EGTA, and 10 mM HEPES (pH adjusted to 7.2 with CsOH).
-
External Solution (example for Ba²⁺ currents): 135 mM NaCl, 5.4 mM CsCl, 1.8 mM MgCl₂, 10 mM BaCl₂, 10 mM HEPES, and 10 mM glucose (pH adjusted to 7.4 with NaOH).
-
-
Recording Setup:
-
Use a patch clamp amplifier and data acquisition system (e.g., Axopatch 2B, Digidata 1200, pClamp software).
-
Perfuse the recording chamber with the external solution at a constant flow rate.
-
-
Whole-Cell Configuration:
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 5-10 minutes before recording.
-
-
Voltage Protocol and Data Acquisition:
-
Set the holding potential to the desired value (e.g., -60 mV or -70 mV).
-
Apply depolarizing voltage steps (e.g., from -50 mV to +60 mV in 10 mV increments for 300 ms) to elicit L-type Ca²⁺ currents.
-
Record the resulting currents and save the data for offline analysis.
-
-
Drug Application:
-
After recording baseline currents, perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Monitor the effect of the drug by applying test pulses (e.g., to +10 mV every 20 s) until a stable effect is observed.[3]
-
Once the drug effect has stabilized, repeat the full voltage protocol to determine the current-voltage relationship in the presence of this compound.
-
Visualizations
Caption: Impact of holding potential on L-type Ca²⁺ channel state and this compound agonism.
Caption: Workflow for a typical this compound patch clamp experiment.
References
- 1. L-Type Ca2+ Channel Responses to Bay K 8644 in Stem Cell-Derived Cardiomyocytes Are Unusually Dependent on Holding Potential and Charge Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-type Ca2+ channel responses to bay k 8644 in stem cell-derived cardiomyocytes are unusually dependent on holding potential and charge carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduced effects of BAY K 8644 on L-type Ca2+ current in failing human cardiac myocytes are related to abnormal adrenergic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Opposing actions of the enantiomers of BAY-K-8644 on calcium currents and ACTH secretion in clonal pituitary corticotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
Choosing the right charge carrier for S(-)-Bay k 8644 experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of S(-)-Bay K 8644 in experiments. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent L-type Ca²⁺-channel activator.[1][2][3] It functions by increasing the influx of Ca²⁺ through voltage-gated L-type calcium channels.[4] This activation leads to various physiological effects, including positive inotropic (increased heart muscle contraction) and vasoconstrictive actions.[1][2][3] It is important to note that the enantiomers of Bay K 8644 have opposing effects; the (R)-(+)-enantiomer acts as an L-type Ca²⁺-channel blocker.
Q2: What are the recommended solvents for dissolving this compound?
This compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, with a solubility of up to 100 mM.[1][2] It is sparingly soluble in aqueous buffers.[5] For experiments requiring an aqueous solution, it is recommended to first dissolve the compound in ethanol and then dilute it with the aqueous buffer of choice.[5]
Q3: How should I store this compound and its stock solutions?
The solid form of this compound should be stored at +4°C.[1][2] Stock solutions prepared in organic solvents can be stored at -20°C for up to one month.[6] It is advisable to prepare aqueous solutions on the same day of use and not to store them for more than one day to ensure stability and efficacy.[5][6]
Q4: Can the choice of solvent affect the experimental outcome?
Yes, the choice of solvent can influence the activity of Bay K 8644. Research has shown that Bay K 8644 dissolved in DMSO can act as a transient calcium channel (T-channel) antagonist and a more effective L-type calcium channel agonist compared to when it is dissolved in ethanol or polyethylene glycol (PEG).[7] Therefore, it is crucial to consider the potential effects of the solvent on your specific experimental model.
Troubleshooting Guide
Q1: My this compound solution appears to have precipitated after dilution in an aqueous buffer. What should I do?
Precipitation upon dilution in aqueous buffers is a common issue due to the low aqueous solubility of this compound.[5] To resolve this, ensure that the initial stock solution in an organic solvent like ethanol or DMSO is fully dissolved. When diluting, add the stock solution to the aqueous buffer slowly while vortexing or stirring. If precipitation still occurs, consider increasing the proportion of the organic solvent in the final working solution, if your experimental system permits. For in vivo experiments, specific formulations using co-solvents like PEG300 and surfactants like Tween 80 can improve solubility.[8]
Q2: I am not observing the expected agonist effect on L-type calcium channels. What could be the reason?
Several factors could contribute to a lack of expected activity:
-
Degradation: Ensure that the compound and its solutions have been stored correctly. Improper storage can lead to degradation.
-
Solvent Effects: As mentioned, the solvent can modulate the activity of this compound.[7] Consider if the chosen solvent is interfering with the compound's action in your specific cell type or tissue.
-
Enantiomer Purity: Verify the purity and the specific enantiomer of the Bay K 8644 you are using. The (R)-(+)-enantiomer has the opposite, antagonistic effect.
-
Concentration: The effective concentration can vary between different experimental systems. Perform a dose-response curve to determine the optimal concentration for your model.
Q3: I am observing off-target effects in my experiment. How can I mitigate this?
While this compound is a selective L-type calcium channel agonist, off-target effects can occur, especially at high concentrations. To mitigate this:
-
Use the lowest effective concentration determined from a dose-response study.
-
Ensure the use of appropriate controls, including a vehicle control (the solvent used to dissolve the compound) to account for any effects of the solvent itself.
-
If possible, use a specific L-type calcium channel antagonist in a parallel experiment to confirm that the observed effects are indeed mediated by L-type calcium channels.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 100[1][2] | 35.63[2] | Some sources report higher solubility (e.g., up to 233.88 mM).[8] Use fresh DMSO as it can absorb moisture, which reduces solubility.[9] |
| Ethanol | 100[1][2] | 35.63[2] | Recommended for preparing aqueous solutions by dilution.[5] |
| Dimethylformamide (DMF) | ~50 mg/mL | - | Mentioned as a suitable organic solvent.[5] |
| Aqueous Buffers | Sparingly soluble[5] | ~0.1 mg/mL (in 1:9 ethanol:PBS)[5] | Prepare fresh and do not store for more than one day.[5][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of this compound powder (Molecular Weight: 356.3 g/mol ).[1] For example, for 1 mL of a 10 mM solution, weigh 3.563 mg.
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved. Ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[6]
Protocol 2: Preparation of a 1 µM Working Solution in Cell Culture Medium
-
Thawing: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution. For example, to prepare a 1 µM working solution in 10 mL of cell culture medium:
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM intermediate solution.
-
Add 1 mL of the 10 µM intermediate solution to 9 mL of cell culture medium to get the final 1 µM working solution.
-
-
Mixing: Mix thoroughly by gentle pipetting or inversion.
-
Application: Use the freshly prepared working solution for your experiment immediately. Do not store the diluted aqueous solution.[5]
Mandatory Visualization
Caption: Workflow for selecting the appropriate charge carrier for this compound experiments.
Caption: Signaling pathway of this compound as an L-type Ca²⁺ channel agonist.
References
- 1. rndsystems.com [rndsystems.com]
- 2. (S)-(-)-Bay K 8644 (1546) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. (S)-(-)-Bay K 8644 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Bay K 8644 | L-type Ca<sup>2+</sup> channel agonist | Hello Bio [hellobio.com]
- 7. Bay K-8644 in different solvents acts as a transient calcium channel antagonist and a long-lasting calcium channel agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bay K 8644 | Calcium Channel | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Guide to the Enantiomers of Bay K 8644: S(-)-Bay K 8644 vs. (R)-(+)-Bay K 8644
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological activities of the two enantiomers of Bay K 8644: S(-)-Bay K 8644 and (R)-(+)-Bay K 8644. Bay K 8644 is a dihydropyridine compound that has become a critical tool in cardiovascular and neuroscience research due to the opposing effects of its stereoisomers on L-type voltage-gated calcium channels (CaV1.x). This stereoselectivity offers a unique opportunity to probe the structure and function of these channels.
Opposing Activities on L-Type Calcium Channels
The racemic mixture of Bay K 8644 is known as an L-type calcium channel agonist. However, this activity is solely attributable to the S(-) enantiomer. In contrast, the (R)-(+) enantiomer acts as an L-type calcium channel antagonist.[1][2] This stark difference in activity makes it imperative for researchers to use the individual enantiomers to achieve specific and interpretable experimental outcomes.
This compound , the agonist, works by increasing the probability of the L-type calcium channel being in the open state and prolonging the mean open time.[3] This leads to an enhanced influx of calcium ions into the cell upon membrane depolarization, resulting in positive inotropic and vasoconstrictive effects.[4][5]
(R)-(+)-Bay K 8644 , the antagonist, competitively inhibits the L-type calcium channel, thereby reducing the influx of calcium. This action leads to negative inotropic and vasodilatory effects.[5]
Quantitative Comparison of Pharmacological Activity
The following table summarizes the key quantitative parameters for the activity of this compound and (R)-(+)-Bay K 8644 on L-type calcium channels. The data presented are compiled from various experimental systems and should be considered in the context of the specific assay conditions.
| Parameter | This compound | (R)-(+)-Bay K 8644 | Experimental System |
| Activity | L-type Ca2+ Channel Agonist | L-type Ca2+ Channel Antagonist | Various |
| EC₅₀ (Agonist Activity) | ~14-32 nM | - | Rat tail artery strips, gastric myocytes[2] |
| IC₅₀ (Antagonist Activity) | - | ~975 nM | Guinea pig gastric myocytes[6] |
| Binding Affinity (Kd) | ~2.9 nM | Not directly compared in the same study | Cardiac membranes[7] |
Signaling Pathway and Mechanism of Action
The differential effects of the Bay K 8644 enantiomers on the L-type calcium channel have profound downstream consequences on cellular signaling and function. The following diagram illustrates this divergence.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for characterizing the activity of this compound and (R)-(+)-Bay K 8644.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effects of Bay K 8644 enantiomers on L-type calcium currents in isolated cardiomyocytes.
1. Cell Preparation:
-
Isolate ventricular myocytes from adult guinea pigs or rats via enzymatic digestion with collagenase and protease.
-
Store the isolated cells in a high-K+ solution at 4°C until use.
2. Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 1 MgCl₂, 10 HEPES, 10 Glucose, 2 CaCl₂ (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with CsOH).
3. Electrophysiological Recording:
-
Perform whole-cell voltage-clamp recordings at room temperature (22-25°C).
-
Use patch pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal and rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell membrane potential at -80 mV.
-
Elicit L-type calcium currents using depolarizing voltage steps (e.g., to 0 mV for 200 ms) at a frequency of 0.1 Hz.
-
Record baseline currents before drug application.
-
Apply this compound or (R)-(+)-Bay K 8644 at various concentrations via a perfusion system.
-
Record steady-state currents in the presence of the drug.
4. Data Analysis:
-
Measure the peak inward current amplitude.
-
Construct dose-response curves to determine the EC₅₀ for the agonist and the IC₅₀ for the antagonist.
-
Analyze current-voltage (I-V) relationships and steady-state inactivation protocols to further characterize the drug effects on channel gating.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of the Bay K 8644 enantiomers for the dihydropyridine binding site on the L-type calcium channel.
1. Membrane Preparation:
-
Homogenize cardiac ventricular tissue or a cell line expressing L-type calcium channels in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add:
-
Membrane preparation (e.g., 20-50 µg of protein).
-
A fixed concentration of a radiolabeled dihydropyridine antagonist (e.g., [³H]nitrendipine or --INVALID-LINK---PN200-110) at a concentration near its Kd.
-
Varying concentrations of the unlabeled competitor (this compound or (R)-(+)-Bay K 8644).
-
For determining non-specific binding, add a high concentration of an unlabeled dihydropyridine (e.g., 1 µM nifedipine).
-
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).
3. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each competitor concentration.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The enantiomers of Bay K 8644 represent a powerful tool for the investigation of L-type calcium channels. Their opposing and stereospecific actions allow for the precise modulation of calcium influx in a variety of experimental models. A thorough understanding of their distinct pharmacological profiles, as detailed in this guide, is essential for the design of rigorous experiments and the accurate interpretation of the resulting data. Researchers should select the appropriate enantiomer based on the desired effect—agonism with this compound or antagonism with (R)-(+)-Bay K 8644—to ensure clarity and specificity in their findings.
References
- 1. Voltage-dependent modulation of cardiac calcium channel current by optical isomers of Bay K 8644: implications for channel gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-Type Ca2+ Channel Responses to Bay K 8644 in Stem Cell-Derived Cardiomyocytes Are Unusually Dependent on Holding Potential and Charge Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Effects of the enantiomers of BayK 8644 on the charge movement of L-type Ca channels in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
A Comparative Guide to L-type Ca2+ Channel Activators: S(-)-Bay K 8644 vs. FPL 64176
For Researchers, Scientists, and Drug Development Professionals
L-type calcium channels (LTCCs) are crucial mediators of calcium influx in excitable cells, playing a pivotal role in a myriad of physiological processes including muscle contraction, neurotransmitter release, and gene expression. Pharmacological modulation of these channels is a cornerstone of cardiovascular research and drug development. Among the array of available tools, S(-)-Bay K 8644 and FPL 64176 stand out as two of the most potent and widely studied LTCC activators. While both compounds enhance channel activity, they belong to different chemical classes and exhibit distinct pharmacological profiles. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific experimental needs.
At a Glance: Key Differences
| Feature | This compound | FPL 64176 |
| Chemical Class | 1,4-Dihydropyridine | Benzoylpyrrole |
| Binding Site | Dihydropyridine binding site on the α1 subunit | A distinct, non-dihydropyridine site on the α1 subunit |
| Mechanism of Action | Positive allosteric modulator | Positive allosteric modulator |
| Potency (EC50) | ~14-32 nM for Ca2+ current activation[1] | ~16 nM for Ca2+ current activation[2] |
| Efficacy | Generally lower than FPL 64176 in inducing maximal response[3] | Higher efficacy; can produce a greater maximal response[3] |
| Effect on Activation | Minimal effect on the rate of activation[4] | Significantly slows the rate of activation[4][5][6] |
| Effect on Inactivation | Enhances the rate of inactivation[4] | Significantly slows or removes inactivation[4][5] |
| Effect on Deactivation | Accelerates current deactivation (shortens tail current)[5] | Prolongs current deactivation (long-lasting tail current)[5][6] |
| Interaction | Negative allosteric interaction with FPL 64176[2][5] | Negative allosteric interaction with this compound[2][5] |
| Selectivity | Primarily acts on L-type Ca2+ channels[7] | Potent L-type Ca2+ channel activator, but can inhibit N-type channels at higher concentrations[6] |
| Washout Time | Rapid (within 1 minute)[3] | Prolonged (around 40 minutes)[3] |
Mechanism of Action: Distinct Allosteric Modulation
Both this compound and FPL 64176 are positive allosteric modulators of LTCCs, meaning they bind to a site on the channel protein distinct from the ion-conducting pore to enhance its function.[2] However, they do so via different binding sites and induce unique conformational changes in the channel.
This compound, a dihydropyridine, is the agonistic enantiomer of the racemic Bay K 8644.[1] It stabilizes the open state of the LTCC, thereby increasing the probability of channel opening and prolonging the mean open time.[8][9] This leads to an increased influx of Ca2+ upon membrane depolarization.
FPL 64176, a non-dihydropyridine benzoylpyrrole, also promotes the open state of the channel but through a different binding site.[3][10] Its interaction with the channel leads to more profound alterations in gating kinetics compared to this compound. Notably, FPL 64176 dramatically slows both the activation and inactivation phases of the calcium current.[4][5][6] This results in a sustained Ca2+ influx during depolarization.
The distinct binding sites of these two compounds are evidenced by their negative allosteric interaction. The presence of one compound can reduce the effect of the other.[2][5] For instance, this compound can inhibit the contractile response induced by FPL 64176 in smooth muscle.[5]
Performance Comparison in Key Tissues
Smooth Muscle
In vascular smooth muscle, both compounds induce contraction by enhancing Ca2+ influx. However, their effects on the dynamics of this contraction differ. FPL 64176 (300 nM) causes a sustained contraction of rat tail artery strips.[1][5] Interestingly, this contractile response can be inhibited by approximately 70% by this compound, with an EC50 of 14 nM, highlighting their negative allosteric interaction.[1][5] Electrophysiological studies in A7r5 smooth muscle cells show that while 100 nM this compound increases whole-cell Ca2+ currents, it blocks further stimulation by 1 µM FPL 64176.[1][5]
Cardiac Muscle
In cardiac myocytes, both this compound and FPL 64176 exhibit positive inotropic effects by increasing Ca2+ current.[4] However, FPL 64176 generally produces a greater enhancement of contractility and prolongation of the action potential duration compared to this compound.[4] A study in neonatal rat ventricular cells demonstrated that at 300 nM, this compound increased Ca2+ channel current amplitude by 249 ± 14%, whereas FPL 64176 increased it by 484 ± 100%.[4] Their opposing effects on inactivation are also apparent in cardiac cells, with this compound enhancing inactivation and FPL 64176 slowing it.[4][11]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology in A7r5 Smooth Muscle Cells
This protocol is adapted from methodologies described in studies comparing the two compounds.[3][5][10]
1. Cell Culture:
-
A7r5 vascular smooth muscle cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
2. Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 5 MgATP, and 10 HEPES. pH adjusted to 7.2 with CsOH.
3. Recording:
-
Whole-cell Ca2+ currents are recorded using standard patch-clamp techniques.
-
Cells are held at a holding potential of -80 mV.
-
Depolarizing voltage steps are applied to elicit Ca2+ currents.
4. Drug Application:
-
This compound and FPL 64176 are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Final dilutions are made in the external solution and applied to the cells via a perfusion system.
5. Data Analysis:
-
The amplitude and kinetics (activation, inactivation, deactivation) of the Ca2+ currents are analyzed before and after drug application.
-
Dose-response curves can be generated by applying a range of concentrations to determine EC50 values.
Contractility Studies in Rat Tail Artery
This protocol is based on descriptions of smooth muscle contractility experiments.[3][5][10]
1. Tissue Preparation:
-
Male Wistar rats are euthanized.
-
The ventral tail artery is dissected and placed in Krebs solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, and 11 glucose).
-
The artery is cut into helical strips.
2. Mounting:
-
The arterial strips are mounted in a tissue bath containing Krebs solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.
-
One end of the strip is attached to a fixed support and the other to an isometric force transducer.
3. Equilibration:
-
The tissue is allowed to equilibrate for 90 minutes under a resting tension of 1g.
4. Experiment:
-
Cumulative concentration-response curves are generated by adding increasing concentrations of this compound or FPL 64176 to the tissue bath.
-
To study interactions, the tissue can be pre-incubated with one compound before generating a concentration-response curve for the other.
5. Data Analysis:
-
The contractile force is recorded and analyzed.
-
EC50 values for contraction are determined from the concentration-response curves.
Concluding Remarks
This compound and FPL 64176 are both indispensable pharmacological tools for the investigation of L-type calcium channels. Their distinct mechanisms of action and effects on channel kinetics make them suitable for different experimental paradigms.
Choose this compound for:
-
Studies where a more moderate and potentially more physiological activation of LTCCs is desired.
-
Experiments requiring rapid washout of the compound.
-
Investigating the dihydropyridine binding site.
Choose FPL 64176 for:
-
Achieving a strong and sustained activation of LTCCs.
-
Studies where profound slowing of channel gating is the primary interest.
-
Maximizing Ca2+ influx through LTCCs.
Researchers should also be mindful of the potential for off-target effects, such as the inhibition of N-type calcium channels by FPL 64176 at higher concentrations.[6] Careful consideration of the distinct pharmacological profiles of these two compounds will ensure the generation of robust and interpretable data in the study of L-type calcium channel function and pharmacology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological, radioligand binding, and electrophysiological characteristics of FPL 64176, a novel nondihydropyridine Ca2+ channel activator, in cardiac and vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the in vitro and in vivo cardiovascular effects of two structurally distinct Ca++ channel activators, BAY K 8644 and FPL 64176. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Functional interactions between two Ca2+ channel activators, (S)-Bay K 8644 and FPL 64176, in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The calcium channel ligand FPL 64176 enhances L-type but inhibits N-type neuronal calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bay K8644 - Wikipedia [en.wikipedia.org]
- 8. FPL 64176 Modification of CaV1.2 L-Type Calcium Channels: Dissociation of Effects on Ionic Current and Gating Current - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Kinetic effects of FPL 64176 on L-type Ca2+ channels in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of S(-)-Bay K 8644 and Nifedipine in Calcium Channel Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of S(-)-Bay K 8644 and nifedipine, two dihydropyridine compounds with opposing effects on L-type calcium channels. By examining their mechanisms of action, and presenting supporting experimental data from electrophysiology, contractility studies, and binding assays, this document aims to be a valuable resource for researchers investigating calcium channel function and pharmacology.
Introduction: Agonist vs. Antagonist of the L-type Calcium Channel
This compound and nifedipine are both structural analogs that target L-type voltage-gated calcium channels, which are crucial for various physiological processes, including muscle contraction and hormone secretion.[1] Despite their structural similarities, they exhibit diametrically opposed effects:
-
This compound is a potent L-type calcium channel agonist . It enhances calcium influx by promoting the open state of the channel, leading to increased intracellular calcium concentration.[1] This results in positive inotropic (increased heart muscle contraction) and vasoconstrictive (blood vessel constriction) effects.[2]
-
Nifedipine is a well-established L-type calcium channel antagonist (blocker). It inhibits the influx of calcium ions by binding to the channel and stabilizing its closed state.[3] This leads to vasodilation (relaxation of blood vessels) and a negative inotropic effect, making it a widely used therapeutic for hypertension and angina.[4]
Comparative Data
The following tables summarize quantitative data from various experimental studies, highlighting the contrasting pharmacological profiles of this compound and nifedipine.
Table 1: Electrophysiological and Functional Potency
| Parameter | This compound | Nifedipine | Experimental Model |
| EC₅₀ | 32 nM (for Ba²⁺ currents) | - | Guinea pig gastric myocytes |
| EC₅₀ | 14 nM (inhibition of FPL 64176-induced contraction) | - | Rat tail artery strips |
| IC₅₀ | - | 0.3 µM (at +10 mV) | Guinea pig ventricular myocytes[5] |
| IC₅₀ | - | 50 nM (at -40 mV holding potential) | Guinea pig ventricular myocytes[5] |
| pA₂ | - | 8.17 (antagonism of Bay K 8644-induced contraction) | Dog basilar artery[3] |
EC₅₀ (Half maximal effective concentration) for agonists represents the concentration at which 50% of the maximal response is observed. IC₅₀ (Half maximal inhibitory concentration) for antagonists represents the concentration at which 50% of the inhibitory effect is observed. pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: In Vivo and Ex Vivo Cardiovascular Effects
| Parameter | This compound | Nifedipine | Experimental Model |
| Inotropic Effect | Strong positive inotropic effect at 100 and 1000 nmol/l | Negative inotropic effect | Langendorff-perfused rat heart[2] |
| Vascular Effect | Vasoconstriction (most prominent at 1 and 10 nmol/l) | Vasodilation | Langendorff-perfused rat heart[2] |
| Mean Arterial Pressure (MAP) | Increased MAP | Decreased MAP | Anesthetized rats (intracerebroventricular injection)[6] |
| Heart Rate (HR) | No significant change or increase | Decreased HR or no change | Anesthetized rats (intracerebroventricular injection)[6] |
| Ca²⁺ Spark Frequency | Increased spark frequency by 466±90% | Suppressed Bay K 8644-induced increase | Isolated ferret ventricular myocytes[7] |
Signaling Pathways and Mechanisms of Action
The opposing actions of this compound and nifedipine can be visualized through their modulation of the L-type calcium channel signaling pathway.
Caption: Opposing modulation of L-type calcium channel by this compound and nifedipine.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Whole-Cell Patch Clamp Electrophysiology
This protocol is a generalized procedure for recording L-type calcium currents and assessing the effects of this compound and nifedipine.
Objective: To measure L-type calcium channel currents in isolated cells and determine the modulatory effects of this compound and nifedipine.
Materials:
-
Isolated cells (e.g., ventricular myocytes, smooth muscle cells)
-
Patch clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 130 NMG-aspartate, 10 HEPES, 10 4-aminopyridine, 10 glucose, and 10 BaCl₂ (pH adjusted to 7.4).[8]
-
Internal (pipette) solution (in mM): 140 NMG-MeSO₃, 10 EGTA, 1 MgCl₂, 4 MgATP, and 10 HEPES (pH adjusted to 7.4).[8]
-
This compound and nifedipine stock solutions.
Procedure:
-
Cell Preparation: Isolate single cells from the tissue of interest using standard enzymatic digestion protocols. Plate the cells on glass coverslips.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2.5-3.0 MΩ when filled with the internal solution.[8]
-
Recording:
-
Mount the coverslip with cells in the recording chamber on an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Approach a cell with the micropipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -100 mV.[8]
-
Apply depolarizing voltage steps (e.g., to -10 mV for 200 ms) to elicit calcium currents.[8]
-
-
Drug Application:
-
Establish a stable baseline recording of the calcium current.
-
Perfuse the chamber with the external solution containing known concentrations of this compound to observe agonistic effects (increase in current).
-
After washout, perfuse with nifedipine to observe antagonistic effects (decrease in current).
-
To test for competitive antagonism, co-apply nifedipine in the presence of this compound.
-
Caption: Experimental workflow for whole-cell patch clamp analysis.
Isolated Artery Contractility Assay
This protocol outlines a method to assess the effects of this compound and nifedipine on vascular smooth muscle contraction.
Objective: To measure the contractile and relaxant effects of this compound and nifedipine on isolated arterial rings.
Materials:
-
Arterial segments (e.g., dog basilar artery, rat tail artery)[3]
-
Krebs-Henseleit solution
-
Organ bath system with force transducers
-
This compound and nifedipine stock solutions
Procedure:
-
Tissue Preparation: Dissect arterial segments and cut them into rings. Mount the rings in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Equilibration: Allow the arterial rings to equilibrate under a resting tension for at least 60 minutes.
-
Agonist-Induced Contraction:
-
Generate a dose-response curve by cumulatively adding this compound to the organ bath and recording the increase in tension.
-
-
Antagonist-Induced Relaxation:
-
Pre-contract the arterial rings with a submaximal concentration of a vasoconstrictor (e.g., KCl or this compound).
-
Once a stable contraction is achieved, cumulatively add nifedipine to the bath to generate a dose-response curve for relaxation.
-
-
Competitive Antagonism:
-
To determine the pA₂ value for nifedipine, generate this compound dose-response curves in the absence and presence of increasing concentrations of nifedipine.[3]
-
Conclusion
This compound and nifedipine serve as invaluable pharmacological tools for the study of L-type calcium channels. Their opposing actions provide a clear framework for investigating the role of these channels in health and disease. While this compound is primarily a research tool for inducing calcium channel activation, nifedipine's channel-blocking properties have led to its widespread clinical use. The experimental data and protocols presented in this guide offer a foundation for researchers to further explore the intricate mechanisms of calcium channel modulation.
References
- 1. Bay K8644 - Wikipedia [en.wikipedia.org]
- 2. Stereoisomers of BAY K 8644 show opposite activities in the normal and ischaemic rat heart. A comparison with nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Bay k 8644 and nifedipine on isolated dog cerebral, coronary and mesenteric arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action of nifedipine or BAY K8644 is dependent on calcium channel state in single smooth muscle cells from rabbit ear artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of L-type calcium channel blockade by nifedipine and/or cadmium in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Bay K 8644 increases resting Ca2+ spark frequency in ferret ventricular myocytes independent of Ca influx: contrast with caffeine and ryanodine effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcicludine Binding to the Outer Pore of L-type Calcium Channels is Allosterically Coupled to Dihydropyridine Binding - PMC [pmc.ncbi.nlm.nih.gov]
Diltiazem's Modulation of S(-)-Bay k 8644-Induced L-type Calcium Channel Currents: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of diltiazem on S(-)-Bay k 8644-induced currents through L-type calcium channels (LTCCs). The data presented herein is derived from electrophysiological studies, primarily utilizing the whole-cell patch-clamp technique on isolated rat ventricular myocytes. This document compares the action of diltiazem, a benzothiazepine, with other classes of LTCC blockers, namely the phenylalkylamine verapamil and the dihydropyridine felodipine, offering insights into their distinct modulatory mechanisms.
Quantitative Comparison of LTCC Blocker Effects on this compound-Induced Currents
The interaction between LTCC antagonists and the agonist this compound reveals distinct pharmacological profiles. The following table summarizes the inhibitory constants (KB) of diltiazem, verapamil, and felodipine in the absence and presence of a maximal activating concentration of this compound (300 nM).
| Drug Class | Drug | KB (nM) - Alone | Apparent KB (nM) - with 300 nM this compound | Nature of Interaction with this compound |
| Benzothiazepine | Diltiazem | 512 | 310 | Noncompetitive, Cooperative (ν = +0.24) |
| Phenylalkylamine | Verapamil | 246 | 737 | Noncompetitive, Negative Allosteric (ν = -0.60) |
| Dihydropyridine | Felodipine | 11 | 165 | Competitive |
Data sourced from a study on enzymatically isolated rat ventricular myocytes.[1]
Key Observations:
-
Diltiazem: In the presence of the LTCC agonist this compound, the inhibitory potency of diltiazem is significantly increased, as indicated by the lower apparent KB value.[1] This cooperative interaction suggests that the binding of this compound enhances the affinity of diltiazem for its binding site on the channel.[1]
-
Verapamil: Conversely, the inhibitory potency of verapamil is reduced in the presence of this compound, indicating a negative allosteric interaction.[1]
-
Felodipine: The interaction between the dihydropyridine antagonist felodipine and the dihydropyridine agonist this compound is purely competitive, suggesting they vie for the same or overlapping binding sites.[1]
Experimental Protocols
The following is a detailed methodology for investigating the effects of diltiazem and other calcium channel blockers on this compound-induced L-type calcium currents using the whole-cell patch-clamp technique on isolated rat ventricular myocytes.
Cell Preparation: Enzymatic Isolation of Rat Ventricular Myocytes
-
Adult male Wistar rats are euthanized in accordance with institutional guidelines.
-
The heart is rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion.
-
The heart is perfused with a Ca2+-free Tyrode's solution to wash out the blood, followed by perfusion with a solution containing collagenase and protease to digest the extracellular matrix.
-
The ventricles are then minced and gently agitated to release individual myocytes.
-
The isolated myocytes are stored in a high-K+, low-Ca2+ solution at 4°C until use.
Whole-Cell Patch-Clamp Electrophysiology
Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH. Tetrodotoxin (TTX, 30 µM) is added to block Na+ currents.
-
Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 20 CsCl, 5 MgATP, 10 HEPES, 10 EGTA. The pH is adjusted to 7.2 with CsOH.
Recording Procedure:
-
Isolated myocytes are transferred to a recording chamber on the stage of an inverted microscope and superfused with the external solution.
-
Patch pipettes with a resistance of 2-4 MΩ are pulled from borosilicate glass and filled with the internal solution.
-
A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
The membrane patch is then ruptured by gentle suction to establish the whole-cell configuration.
-
The cell is held at a holding potential of -80 mV. A brief prepulse to -40 mV is applied to inactivate any remaining Na+ channels and T-type Ca2+ channels.
-
L-type Ca2+ currents (ICa,L) are elicited by 200-250 ms depolarizing pulses to 0 mV, applied at a frequency of 0.2 Hz.
-
After obtaining a stable baseline current, the cells are superfused with the external solution containing known concentrations of this compound to induce a stable, potentiated ICa,L.
-
Increasing concentrations of diltiazem (or other blockers) are then co-applied with this compound to determine the dose-dependent inhibition of the enhanced current.
-
Washout periods with the this compound-containing solution are performed between antagonist applications.
Data Analysis
-
The peak inward ICa,L is measured for each voltage step.
-
Dose-response curves for the inhibitory effect of the antagonists are constructed by plotting the fractional block of the this compound-potentiated current against the antagonist concentration.
-
The inhibitory constant (KB) is determined by fitting the dose-response data to the Hill equation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for patch-clamp analysis.
L-type Calcium Channel Signaling Pathway and Drug Binding Sites
Caption: L-type calcium channel drug binding sites.
References
Validating S(-)-Bay k 8644 Agonist Activity: A Comparative Guide to Antagonist-Based Experimental Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental methods to validate the agonist activity of S(-)-Bay k 8644, a potent L-type calcium channel agonist, through the use of various antagonists. It offers a comparative analysis of experimental data, detailed protocols for key assays, and visual representations of signaling pathways and workflows to support robust research and drug development in cardiovascular and neuronal fields.
Introduction to this compound and L-type Calcium Channels
This compound is the agonistic enantiomer of the dihydropyridine Bay k 8644. It selectively binds to L-type voltage-gated calcium channels (Ca_v1.x), promoting an open state and thereby increasing calcium influx into the cell.[1] This activity leads to positive inotropic and vasoconstrictive effects.[2] The racemic mixture, (±)-Bay K 8644, also contains the R(+)-enantiomer, which acts as an L-type calcium channel antagonist.[3] Understanding the interaction of this compound with various antagonists is crucial for elucidating the pharmacology of L-type calcium channels and for the development of novel therapeutics.
Quantitative Comparison of this compound Agonist Activity and its Antagonism
The following tables summarize key quantitative data from various studies, illustrating the potency of this compound and the efficacy of different antagonists in counteracting its effects.
Table 1: Potency of this compound and (±)-Bay K 8644
| Compound | Parameter | Value | Cell Type/Tissue | Experimental Condition |
| (±)-Bay K 8644 | EC₅₀ | 17.3 nM | - | L-type Ca²⁺ channel activation |
| This compound | EC₅₀ | 32 nM | - | Ba²⁺ current activation |
| (±)-Bay K 8644 | K_A | 33 nM | Rat ventricular myocytes | L-type Ca²⁺ current activation |
| This compound | K_D | 4.3 nM | Atrial myocytes | Estimated from tail current |
Table 2: Antagonist Potency in the Presence of Bay k 8644
| Antagonist | Parameter | Value | Cell Type/Tissue | Experimental Condition |
| Nifedipine | IC₅₀ | 7.7 nM | Mouse vas deferens | Inhibition of twitch magnitude |
| Felodipine | K_B | 11 nM | Rat ventricular myocytes | Inhibition of L-type Ca²⁺ current |
| Felodipine | Apparent K_B | 165 nM | Rat ventricular myocytes | In the presence of 300 nM Bay K 8644 |
| Verapamil | K_B | 246 nM | Rat ventricular myocytes | Inhibition of L-type Ca²⁺ current |
| Verapamil | Apparent K_B | 737 nM | Rat ventricular myocytes | In the presence of 300 nM Bay K 8644 |
| Diltiazem | K_B | 512 nM | Rat ventricular myocytes | Inhibition of L-type Ca²⁺ current |
| Diltiazem | Apparent K_B | 310 nM | Rat ventricular myocytes | In the presence of 300 nM Bay K 8644 |
| Nitrendipine | IC₅₀ | 60 nM | Porcine coronary artery | Relaxation of rings contracted with 100 nM Bay k 8644 |
Signaling Pathway and Experimental Logic
The following diagrams illustrate the mechanism of action of this compound and the logical framework for validating its agonist activity using antagonists.
References
- 1. Reduced effects of BAY K 8644 on L-type Ca2+ current in failing human cardiac myocytes are related to abnormal adrenergic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of S(-)-Bay k 8644 and Racemic (±)-Bay K 8644: Enantiomer-Specific Effects on L-type Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Bay K 8644, a dihydropyridine derivative, is a well-established modulator of L-type calcium channels (LTCCs). While the racemic mixture, (±)-Bay K 8644, is widely recognized as an LTCC agonist, a deeper understanding of its pharmacology reveals a complex interplay between its constituent enantiomers. This guide provides a detailed comparison of the effects of the S(-)-enantiomer, S(-)-Bay k 8644, and the racemic mixture, highlighting their distinct pharmacological profiles and providing supporting experimental data for the discerning researcher.
Contrasting Pharmacological Profiles: Agonism vs. Mixed Agonism-Antagonism
The primary distinction between this compound and its racemic counterpart lies in their interaction with L-type calcium channels. This compound is the potent agonist enantiomer, responsible for the calcium channel activating properties of the mixture.[1][2] In contrast, the R(+)-enantiomer exhibits antagonist activity, effectively acting as a calcium channel blocker.[1][2][3] Consequently, the racemic (±)-Bay K 8644 displays a mixed agonist-antagonist profile, where the net effect is a combination of the opposing actions of its stereoisomers.[1][4]
This differential activity is crucial in experimental design and data interpretation. The use of the pure S(-)-enantiomer allows for the specific investigation of LTCC activation without the confounding influence of the R(+)-antagonist.
Quantitative Comparison of Potency and Efficacy
The following tables summarize the quantitative data on the potency and efficacy of this compound and (±)-Bay K 8644 from various experimental systems.
Table 1: Potency (EC50/IC50) of Bay K 8644 Enantiomers and Racemate
| Compound | Preparation | Parameter | Value (nM) | Reference |
| This compound | - | Ba2+ currents (IBa) activation | 32 | [1] |
| (±)-Bay K 8644 | - | L-type Ca2+ channel activation | 17.3 | [5][6][7] |
| This compound | Rat tail artery strips | Inhibition of FPL 64176-induced contraction | 14 | [1] |
Table 2: Binding Affinity (Kd) of Bay K 8644 Enantiomers and Racemate
| Compound | Preparation | Temperature (°C) | Kd (nM) | Bmax (pmol/mg) | Reference |
| [3H]Bay K 8644 | Rabbit ventricular membranes (High affinity) | 15 | 0.66 | 0.3 | [8] |
| [3H]Bay K 8644 | Rabbit ventricular membranes (Low affinity) | 15 | 138 | 14 | [8] |
| [3H]Bay K 8644 | Rabbit ventricular membranes (High affinity) | 37 | 9.1 | 0.41 | [8] |
| [3H]Bay K 8644 | Rabbit ventricular membranes (Low affinity) | 37 | 72 | 1.4 | [8] |
| [3H]Bay K 8644 | Rabbit ventricular microsomes (High affinity) | 15 | 2-3 | 0.8 | [9] |
| [3H]Bay K 8644 | Guinea pig brain synaptosomes (High affinity) | 15 | 2-3 | 0.4 | [9] |
| (-)[3H]Bay K 8644 | Cardiac membranes | 25 | 2.9 | 0.337 | [10] |
| (-)[3H]Bay K 8644 | Neonatal rat myocytes | 37 | 50 | 0.063 | [10] |
Mechanism of Action: Modulating L-type Calcium Channel Gating
This compound enhances calcium currents by modifying the gating kinetics of L-type calcium channels.[11] It prolongs the channel open time without significantly affecting the closed time.[11] This leads to an increased influx of Ca2+ ions into the cell upon depolarization, resulting in its characteristic positive inotropic and vasoconstrictive effects.[5][12] The racemic mixture's mechanism is more complex, as the agonistic effect of the S(-)-enantiomer is tempered by the antagonistic action of the R(+)-enantiomer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The optical isomers of the 1,4-dihydropyridine BAY K 8644 show opposite effects on Ca channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoisomers of BAY K 8644 show opposite activities in the normal and ischaemic rat heart. A comparison with nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opposing actions of Bay K 8644 enantiomers on calcium current, prolactin secretion, and synthesis in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (+/-)-Bay K 8644 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. [3H]BAY K 8644, a 1,4-dihydropyridine Ca++ channel activator: characteristics of binding to high and low affinity sites in cardiac membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Specific binding of a calcium channel activator, [3H]BAY k 8644, to membranes from cardiac muscle and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding of A 1,4-dihydropyridine calcium channel activator, (-) S Bay K 8644, to cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The molecular mode of action of the Ca agonist (-) BAY K 8644 on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (S)-(-)-Bay K 8644 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]
A Comparative Analysis of L-Type Calcium Channel Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of commonly used L-type calcium channel (LTCC) agonists. This document summarizes key performance data, details experimental methodologies, and visualizes associated signaling pathways to aid in the selection of appropriate compounds for research and development.
L-type calcium channels, a class of voltage-gated ion channels, play a crucial role in a multitude of physiological processes, including muscle contraction, neurotransmitter release, and gene expression.[1][2] Pharmacological activation of these channels with specific agonists is a vital tool for elucidating their function and for the development of novel therapeutics. This guide focuses on a comparative analysis of three prominent LTCC agonists: Bay K8644, FPL 64176, and S-202-791, highlighting their distinct characteristics and experimental applications.
Quantitative Comparison of L-Type Calcium Channel Agonists
The following table summarizes the key quantitative parameters for Bay K8644, FPL 64176, and S-202-791 based on experimental data from electrophysiological and functional assays. These agonists, while all promoting LTCC activation, exhibit significant differences in their potency, efficacy, and effects on channel kinetics.
| Parameter | Bay K8644 | FPL 64176 | (+)-S-202-791 |
| Chemical Class | 1,4-Dihydropyridine | Benzoylpyrrole | 1,4-Dihydropyridine |
| EC₅₀ | ~204 nM[3] | ~1.2 x 10⁻⁷ M | Not explicitly found |
| Peak Current Enhancement | 249 ± 14% (at 300 nM)[4] | 484 ± 100% (at 300 nM)[4] | Concentration-dependent increase[5] |
| Effect on Activation Kinetics | Little to no effect[4] | Significantly slows activation[4] | Shifts voltage dependence to hyperpolarizing direction |
| Effect on Inactivation Kinetics | Enhances inactivation rate[4] | Significantly slows inactivation[4] | Shifts voltage dependence of inactivation to hyperpolarizing direction |
| Effect on Channel Open Time | Prolongs open time | Greatly prolongs open time | Prolongs open time |
| Binding Site | Dihydropyridine binding site on the α1 subunit | A distinct site from dihydropyridines on the α1 subunit | Dihydropyridine binding site on the α1 subunit |
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in the study of ion channels. Below are detailed protocols for two key techniques used to characterize L-type calcium channel agonists: whole-cell patch-clamp electrophysiology and intracellular calcium imaging.
Whole-Cell Patch-Clamp Electrophysiology for LTCC Agonist Evaluation
This protocol provides a step-by-step guide for measuring the effects of LTCC agonists on whole-cell currents in a suitable cell line (e.g., HEK293 cells stably expressing the human CaV1.2 channel, or primary cells like ventricular myocytes).
1. Cell Preparation:
-
Culture cells on glass coverslips to a confluency of 50-70%.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with an external solution.
2. Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with CsOH.
-
Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl₂, 4 ATP-Mg, 0.3 GTP-Na, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
Agonist Preparation: Prepare stock solutions of Bay K8644, FPL 64176, and S-202-791 in DMSO. Dilute to the final desired concentration in the external solution immediately before application.
3. Recording Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a selected cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -50 mV to +60 mV in 10 mV increments for 200 ms) to elicit L-type calcium currents.
-
After establishing a stable baseline recording, perfuse the cell with the agonist-containing external solution.
-
Record the currents at various agonist concentrations to determine the dose-response relationship and calculate the EC₅₀ value.
-
Analyze the current traces to determine the effects of the agonist on activation and inactivation kinetics.
Intracellular Calcium Imaging for Functional Assessment of LTCC Agonists
This protocol describes the use of fluorescent calcium indicators to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to LTCC agonist application.
1. Cell Preparation and Dye Loading:
-
Plate cells on glass-bottom dishes or coverslips.
-
Prepare a loading solution containing a calcium-sensitive dye such as Fluo-4 AM or Fura-2 AM. For Fluo-4 AM, a typical concentration is 2-5 µM in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 0.02% Pluronic F-127.[3]
-
Incubate the cells with the loading solution at 37°C for 30-45 minutes.[6]
-
Wash the cells with fresh buffer to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes at room temperature.[6]
2. Imaging Procedure:
-
Mount the dish or coverslip on an inverted fluorescence microscope equipped with a suitable light source and camera.
-
For Fluo-4, excite at ~494 nm and measure emission at ~516 nm.[3] For Fura-2, perform ratiometric imaging by alternating excitation between ~340 nm and ~380 nm and measuring emission at ~510 nm.[7]
-
Acquire a baseline fluorescence recording for a few minutes.
-
Apply the LTCC agonist by perfusing the chamber with the agonist-containing buffer.
-
Record the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
At the end of the experiment, apply a calcium ionophore (e.g., ionomycin) to obtain the maximum fluorescence signal (Fmax) and a calcium-free solution with a chelator (e.g., EGTA) to obtain the minimum fluorescence signal (Fmin) for calibration purposes (for Fura-2).
Visualization of Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: L-Type calcium channel signaling pathway.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. protocols.io [protocols.io]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Comparison of the in vitro and in vivo cardiovascular effects of two structurally distinct Ca++ channel activators, BAY K 8644 and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium channel agonist and antagonist effects of the stereoisomers of the dihydropyridine 202-791 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 7. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
S(-)-Bay K 8644 as a Positive Control in Calcium Influx Assays: A Comparative Guide
In the landscape of cellular and molecular research, calcium influx assays are a cornerstone for investigating a myriad of physiological processes, from neurotransmission to muscle contraction. The reliability of these assays hinges on the use of appropriate controls to validate the experimental system and ensure the accuracy of the results. S(-)-Bay K 8644, a potent L-type calcium channel agonist, has long been a staple as a positive control, reliably inducing a measurable increase in intracellular calcium. This guide provides a comprehensive comparison of this compound with an alternative positive control, FPL 64176, supported by experimental data, detailed protocols, and visual diagrams to aid researchers in selecting the optimal control for their specific needs.
Mechanism of Action: Stabilizing the Open State
This compound is a dihydropyridine derivative that selectively binds to L-type voltage-gated calcium channels (L-VGCCs).[1] Its primary mechanism of action is to promote a mode of channel gating that favors longer open times, thereby increasing the probability of the channel being in the open state and facilitating a greater influx of calcium ions into the cell upon membrane depolarization.[2][3] This robust and reproducible effect makes it an ideal positive control to confirm that the cells and the assay are capable of producing a calcium response.
Comparative Analysis: this compound vs. FPL 64176
While this compound is a widely used positive control, FPL 64176, a benzoylpyrrole, has emerged as a potent alternative L-type calcium channel agonist.[4] Both compounds effectively increase intracellular calcium, but they exhibit distinct pharmacological profiles.
A key distinction lies in their impact on the kinetics of the calcium channel. While both agonists increase the open probability of the channel, FPL 64176 has been shown to more profoundly slow down the channel's activation and inactivation kinetics compared to this compound.[5] This can result in a more sustained calcium influx.
The following table summarizes the key quantitative parameters for this compound and FPL 64176, providing a direct comparison of their potency and efficacy.
| Parameter | This compound | FPL 64176 | Reference |
| Chemical Class | 1,4-Dihydropyridine | Benzoylpyrrole | [6] |
| EC50 | ~14-32 nM | ~16 nM | [1][7] |
| Effect on Ca++ Current | Increases current amplitude by ~249% (at 300 nM) | Increases current amplitude by ~484% (at 300 nM) | [5] |
Signaling Pathway of L-type Calcium Channel Activation
The activation of L-type calcium channels by agonists like this compound initiates a signaling cascade that leads to a rapid increase in intracellular calcium concentration. This process is fundamental to many cellular functions.
Caption: L-type Calcium Channel Activation Pathway.
Experimental Workflow for a Calcium Influx Assay
A typical calcium influx assay using a fluorescent indicator like Fluo-4 AM involves several key steps, from cell preparation to data analysis. The following workflow outlines a standard procedure.
Caption: Calcium Influx Assay Workflow.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing a calcium influx assay in adherent cells cultured in a 96-well plate using Fluo-4 AM as the calcium indicator and this compound as a positive control.
Materials:
-
Adherent cells expressing L-type calcium channels
-
Cell culture medium
-
96-well black, clear-bottom tissue culture plates
-
Fluo-4 AM (acetoxymethyl) ester
-
Anhydrous DMSO
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound
-
FPL 64176 (optional, for comparison)
-
Negative control (e.g., vehicle - DMSO)
-
Fluorescence plate reader with bottom-read capabilities and injectors
Procedure:
-
Cell Plating:
-
The day before the assay, seed adherent cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Preparation of Reagents:
-
Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Pluronic F-127 Stock Solution: Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
Loading Buffer: On the day of the assay, prepare the loading buffer by diluting the Fluo-4 AM stock solution and Pluronic F-127 stock solution into HBSS to final concentrations of 2-5 µM and 0.02-0.04%, respectively. Mix thoroughly.
-
Compound Plates: Prepare a separate 96-well plate with your test compounds, this compound (e.g., 1-10 µM final concentration), and vehicle control diluted in HBSS to a 2X or 5X final concentration.
-
-
Cell Loading:
-
Remove the culture medium from the cell plate.
-
Wash the cells once with 100 µL of HBSS per well.
-
Add 50-100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing:
-
After incubation, gently remove the loading buffer.
-
Wash the cells two to three times with 100 µL of HBSS per well to remove extracellular dye. After the final wash, leave 100 µL of HBSS in each well.
-
-
Calcium Influx Measurement:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Record a stable baseline fluorescence for 15-30 seconds.
-
Using the instrument's injectors, add the compounds from the compound plate to the cell plate.
-
Immediately begin recording the fluorescence kinetics for 2-5 minutes.
-
-
Data Analysis:
-
The change in intracellular calcium is typically represented as the change in fluorescence intensity over time (ΔF/F0), where F is the fluorescence at any given time and F0 is the baseline fluorescence.
-
The peak fluorescence response is often used to quantify the magnitude of the calcium influx.
-
Compare the response of the positive control (this compound) to the negative control (vehicle) and your test compounds.
-
Conclusion
This compound remains a robust and reliable positive control for calcium influx assays, providing a strong and reproducible signal through its specific activation of L-type calcium channels. For researchers seeking an alternative or a compound with different kinetic properties, FPL 64176 offers a potent option that can induce a more sustained calcium response. The choice between these two agonists will depend on the specific experimental goals and the desired characteristics of the positive control. By following a well-defined experimental protocol and understanding the underlying mechanisms, researchers can confidently employ these tools to generate high-quality and reproducible data in their investigations of calcium signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The calcium channel ligand FPL 64176 enhances L-type but inhibits N-type neuronal calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bay K 8644 increases resting Ca2+ spark frequency in ferret ventricular myocytes independent of Ca influx: contrast with caffeine and ryanodine effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by Nifedipine and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the in vitro and in vivo cardiovascular effects of two structurally distinct Ca++ channel activators, BAY K 8644 and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Personal protective equipment for handling S(-)-Bay k 8644
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of S(-)-Bay k 8644, a voltage-sensitive L-type calcium channel agonist. Adherence to these procedures is vital to ensure personal safety and maintain a secure laboratory environment.
This compound, like its racemic mixture and enantiomer, is classified as a hazardous substance that can cause skin and serious eye irritation.[1][2] Therefore, the use of appropriate personal protective equipment (PPE) and adherence to strict handling protocols are mandatory.
Personal Protective Equipment (PPE) Specifications
A comprehensive approach to PPE is necessary to minimize exposure and mitigate potential hazards when working with this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses. A face shield should be worn in addition to goggles when there is a risk of splashing. | Protects eyes from airborne particles and accidental splashes of solutions containing this compound.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Provides a barrier against skin contact with the chemical powder or solutions.[1] |
| Skin and Body Protection | A laboratory coat should be worn. Closed-toe shoes are required. | Prevents contamination of personal clothing and protects the skin from accidental spills. |
| Respiratory Protection | For procedures with the potential for generating dust or aerosols of the compound, a dust mask (e.g., N95) is recommended. | Prevents inhalation of fine powder particles which can cause respiratory irritation. Work in a well-ventilated area or under a chemical fume hood is advised.[2] |
Operational and Disposal Plans: A Step-by-Step Guide
A systematic workflow is crucial for the safe handling and disposal of this compound. The following protocols provide a clear, procedural framework for laboratory operations.
| Stage | Procedure | Key Considerations |
| Preparation | Assemble all necessary materials, including PPE, handling equipment (e.g., spatulas, weigh boats), and designated waste containers before handling the chemical. | Ensure easy access to an eyewash station and safety shower.[3] |
| Handling | Don all required PPE as specified in the table above. When weighing the solid, perform this in a chemical fume hood or a well-ventilated area to minimize inhalation risk.[2] For preparing solutions, this compound is soluble in DMSO and ethanol.[4][5] Add the solvent to the solid slowly to avoid splashing. | Avoid direct contact with the skin, eyes, and clothing.[6] |
| Storage | Store this compound powder at +4°C for short-term storage, as recommended by several suppliers.[4][5] For long-term storage of stock solutions, aliquoting and storing at -20°C or -80°C is advised to avoid repeated freeze-thaw cycles.[7] | Keep the container tightly closed in a dry and well-ventilated place. |
| Disposal | Dispose of waste this compound and any contaminated materials (e.g., gloves, weigh boats) in accordance with local, state, and federal regulations for chemical waste. | Do not dispose of down the drain or with general laboratory trash. |
| Post-Handling | Decontaminate all non-disposable equipment used for handling. Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat, then eye protection). Wash hands thoroughly after handling.[1] | Proper doffing of PPE is critical to prevent exposure. |
Emergency Procedures
In the event of an emergency, prompt and appropriate action is essential.
| Incident | Emergency Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For minor spills, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and place it in a sealed container for disposal. For major spills, evacuate the area and contact your institution's environmental health and safety department.[3] |
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: A workflow diagram outlining the procedural steps for the safe handling of this compound.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 4. rndsystems.com [rndsystems.com]
- 5. (S)-(-)-Bay K 8644 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
